trans-1,4-Dichloro-2-butene
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-1,4-dichlorobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDIANVAWVHZIR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2 | |
| Record name | 1,4-DICHLORO-2-BUTENE | |
| Source | CAMEO Chemicals | |
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| Record name | TRANS-1,4-DICHLOROBUTENE | |
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DSSTOX Substance ID |
DTXSID6020434 | |
| Record name | (2E)-1,4-Dichlorobut-2-ene | |
| Source | EPA DSSTox | |
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Molecular Weight |
124.99 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,4-dichloro-2-butene appears as a clear colorless liquid. Burns, though may be difficult to ignite. Corrosive to tissue. Denser than water and insoluble in water. Vapors heavier than air. Used to make other chemicals., Trans-1,4-dichlorobutene is a colorless liquid with a distinct odor. An intermediate for hexamethylenediamine and chloroprene. (EPA, 1998), Colorless liquid with a sweet, pungent odor; [HSDB] Yellowish liquid; [OECD SIDS], Colorless liquid; [HSDB] Faintly yellow clear liquid; May decompose on exposure to light, air, or moisture; [MSDSonline] | |
| Record name | 1,4-DICHLORO-2-BUTENE | |
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| Record name | 1,4-Dichloro-2-butene | |
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| Record name | 1,4-Dichloro-trans-2-butene | |
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Boiling Point |
313 °F at 760 mmHg (USCG, 1999), 312 °F at 758 mmHg (EPA, 1998), 155.4 °C, 158 °C | |
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| Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |
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| Record name | 1,4-DICHLORO-2-BUTENE | |
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Flash Point |
53 °C, 53 °C (139 °F) | |
| Record name | 1,4-Dichloro-trans-2-butene | |
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| Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |
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Solubility |
Sol in alcohol, ether, acetone, benzene, SOL IN CHLOROFORM, ORGANIC SOLVENTS, In water, 850 mg/l @ 25 °C, Miscible with benzene, alc, carbon tetrachloride; immiscible with ethylene glycol and glycerol., Soluble in ether., Water solubility = 580 mg/l at 25 °C | |
| Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |
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| Record name | 1,4-DICHLORO-2-BUTENE | |
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Density |
1.112 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.183 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.183 @ 25 °C/4 °C, 1.1858, Density: 1.183 (technical grade mixture) of cis and trans isomers. | |
| Record name | 1,4-DICHLORO-2-BUTENE | |
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| Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |
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| Record name | 1,4-DICHLORO-2-BUTENE | |
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Vapor Density |
4 (EPA, 1998) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
3.0 [mmHg], 3.43 [mmHg], 3.43 mm Hg @ 25 °C, Vapor pressure: 74-76 deg/40 mm 85% technical grade mixture, 3 mm Hg @ 25 °C | |
| Record name | 1,4-Dichloro-2-butene | |
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| Record name | 1,4-DICHLORO-2-BUTENE | |
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Impurities |
Technical material with an 85% composition of the trans-isomer, the remainder is predominantly the cis-isomer | |
| Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |
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Color/Form |
COLORLESS LIQUID, Colorless liquid | |
CAS No. |
764-41-0, 110-57-6 | |
| Record name | 1,4-DICHLORO-2-BUTENE | |
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| Record name | TRANS-1,4-DICHLOROBUTENE | |
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| Record name | trans-1,4-Dichloro-2-butene | |
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| Record name | 1,4-Dichloro-trans-2-butene | |
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| Record name | 1,4-Dichloro-2-butene | |
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| Record name | 2-Butene, 1,4-dichloro-, (2E)- | |
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| Record name | 2-Butene, 1,4-dichloro- | |
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| Record name | (2E)-1,4-Dichlorobut-2-ene | |
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| Record name | trans-2,3-dichlorobut-2-ene | |
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| Record name | 1,4-dichlorobut-2-ene | |
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| Record name | 1,4-DICHLORO-2-BUTENE, (2E)- | |
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| Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |
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Melting Point |
-54 °F (USCG, 1999), 34 to 37 °F (EPA, 1998), 2 °C, Heat of Vaporization: 5.849X10+7 J/kmol @ melting point, Surface Tension: 3.8163X10-2 Newtons/m @ melting point, 3.5 °C | |
| Record name | 1,4-DICHLORO-2-BUTENE | |
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| Record name | TRANS-1,4-DICHLOROBUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1501 | |
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| Record name | 1,4-DICHLORO-2-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6008 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to trans-1,4-Dichloro-2-butene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-1,4-Dichloro-2-butene is a chlorinated hydrocarbon of significant interest in synthetic organic chemistry. Its bifunctional nature, characterized by two reactive allylic chloride moieties, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its chemical reactivity and applications, particularly in the context of pharmaceutical research and development.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid with a distinct, pungent odor.[1][2] It is important to note that it is denser than water and insoluble in it.[2] However, it is soluble in many common organic solvents, such as alcohol, ether, acetone, and benzene.[1]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆Cl₂ | [1] |
| Molecular Weight | 124.99 g/mol | [1] |
| Melting Point | 1-3 °C | [3] |
| Boiling Point | 74-76 °C at 40 mmHg | [3] |
| Density | 1.183 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.488 | [3] |
| Flash Point | 53 °C (127.4 °F) | [1] |
| Vapor Pressure | 10 mmHg at 20 °C | [3] |
Synthesis of this compound
The primary industrial method for the synthesis of this compound is the chlorination of 1,3-butadiene.[1][4] This reaction typically proceeds via a vapor-phase process and yields a mixture of dichlorobutene isomers, including cis-1,4-dichloro-2-butene and 3,4-dichloro-1-butene.[4] The trans isomer is the major product under thermodynamic control.
Synthesis Workflow
Caption: Synthesis of this compound from 1,3-butadiene.
Experimental Protocol: Laboratory Scale Synthesis
The following is a representative, compiled protocol for the laboratory-scale synthesis of this compound.
Materials:
-
1,3-Butadiene
-
Chlorine gas
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for gas-phase reactions and distillation
Procedure:
-
Reaction Setup: Assemble a reaction apparatus consisting of a three-necked round-bottom flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer. The apparatus should be thoroughly dried and purged with an inert gas.
-
Chlorination: In a well-ventilated fume hood, cool the reaction flask to 0-5 °C using an ice bath. Introduce a solution of 1,3-butadiene in an anhydrous solvent into the flask. Slowly bubble chlorine gas through the solution while maintaining the temperature and stirring vigorously. The reaction is exothermic and should be carefully controlled.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the ratio of dichlorobutene isomers.
-
Work-up: Once the desired conversion is achieved, stop the flow of chlorine gas and purge the reaction mixture with an inert gas to remove any unreacted chlorine. Wash the organic mixture with a dilute solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude mixture of dichlorobutene isomers can be separated by fractional distillation under reduced pressure. The lower-boiling 3,4-dichloro-1-butene will distill first, followed by the cis- and this compound isomers.
Chemical Reactivity and Applications
This compound is a valuable intermediate in organic synthesis due to its two reactive allylic chloride groups. It readily undergoes nucleophilic substitution reactions and can be used in the synthesis of various heterocyclic compounds.[5]
Reactivity Profile
Halogenated unsaturated aliphatic compounds like this compound are moderately to very reactive. Their reactivity generally decreases with an increased degree of halogen substitution for hydrogen atoms. These compounds are incompatible with strong oxidizing and reducing agents, as well as many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.
Applications in Drug Development
The bifunctional nature of this compound makes it a useful building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It can be employed in the construction of various molecular skeletons, including those found in antiviral and anticancer agents. For example, it has been used in the synthesis of open-chain analogues of neplanocin A, which exhibit biological activity.
Analytical Methods
Accurate analysis of this compound and its isomers is crucial for quality control and reaction monitoring. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of these volatile compounds. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are also essential for structural elucidation.
Analytical Workflow
Caption: Analytical workflow for the characterization of dichlorobutene isomers.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
Spectroscopic Data
¹H NMR (in CDCl₃):
-
The proton NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It typically shows a triplet for the vinyl protons around 5.8-6.0 ppm and a doublet for the methylene protons (CH₂Cl) around 4.0-4.2 ppm.
¹³C NMR (in CDCl₃):
-
The carbon NMR spectrum will show two signals: one for the vinyl carbons (C=C) in the region of 128-132 ppm and another for the methylene carbons (CH₂Cl) around 45-50 ppm.
IR Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the vinyl and methylene groups, a C=C stretching vibration around 1650 cm⁻¹, and strong C-Cl stretching bands in the fingerprint region (typically 600-800 cm⁻¹).[6]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled. It can also cause severe skin burns and eye damage. Long-term exposure may have carcinogenic effects.[1]
Safe Handling Workflow
Caption: A workflow for the safe handling of this compound.
Conclusion
This compound is a versatile and important chemical intermediate with significant applications in organic synthesis, including the development of new pharmaceutical compounds. A thorough understanding of its physical and chemical properties, as well as established protocols for its synthesis, analysis, and safe handling, is essential for researchers and scientists working with this compound. This technical guide provides a foundational resource to support such endeavors.
References
- 1. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(110-57-6) 1H NMR spectrum [chemicalbook.com]
- 3. 反式-1,4-二氯-2-丁烯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. This compound | High-Purity Reagent [benchchem.com]
- 6. rsc.org [rsc.org]
trans-1,4-Dichloro-2-butene spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Data of trans-1,4-Dichloro-2-butene
This guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and drug development professionals. The information presented herein includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.
Spectroscopic Data Summary
The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~5.8 | m | =CH |
| ~4.1 | d | -CH₂Cl |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~130 | =CH |
| ~45 | -CH₂Cl |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented below.
| Wavenumber (cm⁻¹) | Assignment |
| ~3020 | =C-H stretch |
| ~1650 | C=C stretch |
| ~1250 | C-Cl stretch |
| ~970 | trans C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The significant mass-to-charge ratios (m/z) observed in the electron ionization mass spectrum of this compound are listed below.[1]
| m/z | Relative Intensity (%) | Assignment |
| 124 | 20 | [M]⁺ (Molecular ion with ²³⁵Cl) |
| 126 | 13 | [M+2]⁺ (Molecular ion with ¹³⁵Cl and ¹³⁷Cl) |
| 128 | 2 | [M+4]⁺ (Molecular ion with ²³⁷Cl) |
| 89 | 30 | [M-Cl]⁺ |
| 75 | 100 | [C₄H₄Cl]⁺ |
| 53 | 40 | [C₄H₅]⁺ |
| 39 | 25 | [C₃H₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard laboratory practices.
NMR Spectroscopy Protocol
Sample Preparation: Approximately 10-20 mg of purified this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal reference standard (0.0 ppm).
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.[2] For ¹H NMR, a standard single-pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse sequence was employed with a spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. A sufficient number of scans were acquired to ensure a good signal-to-noise ratio.
IR Spectroscopy Protocol
Sample Preparation: For the analysis of the liquid sample, a thin film was prepared by placing a drop of this compound between two potassium bromide (KBr) plates.
Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.
Mass Spectrometry Protocol
Sample Introduction and Ionization: The sample was introduced into the mass spectrometer via a gas chromatography (GC) system to ensure purity. Electron ionization (EI) was used as the ionization method, with an electron energy of 70 eV.[1]
Instrumentation and Data Acquisition: The mass spectrum was obtained using a quadrupole mass analyzer. The data was collected over a mass range of m/z 10-200. The source temperature was maintained at 200°C.[1]
Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the structural elucidation of an organic compound like this compound is depicted in the following diagram.
Caption: Workflow of Spectroscopic Analysis.
References
An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of trans-1,4-Dichloro-2-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-1,4-Dichloro-2-butene is a versatile bifunctional electrophile utilized in a variety of organic transformations. Its reactivity is dominated by the presence of two allylic chloride leaving groups and a central carbon-carbon double bond. This guide provides a comprehensive overview of the key reaction mechanisms involving this compound, including nucleophilic substitution, addition, elimination, and cycloaddition reactions. Detailed experimental protocols for seminal reactions, quantitative data summaries, and mechanistic diagrams are presented to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction
This compound, with the chemical formula C₄H₆Cl₂, is a colorless liquid with a distinct odor.[1] It is a valuable intermediate in the synthesis of various commercially important chemicals, including hexamethylenediamine and chloroprene.[2] The molecule's structure, featuring two reactive C-Cl bonds in an allylic position to a double bond, allows for a diverse range of chemical transformations, making it a versatile building block in organic synthesis.[3] This guide will delve into the core reactivity and reaction mechanisms of this compound.
Nucleophilic Substitution Reactions
The most prevalent reactions of this compound involve nucleophilic substitution at the allylic carbons. The reaction can proceed through either an Sₙ2 or Sₙ2' mechanism, depending on the nucleophile, solvent, and reaction conditions.
Reaction with Cyanide
The reaction of this compound with sodium cyanide is a key step in the production of adiponitrile, a precursor to nylon 6,6. This reaction typically proceeds via a double Sₙ2 mechanism.
Mechanism of Cyanation:
Caption: Sₙ2 mechanism for the synthesis of 1,4-dicyano-2-butene.
Reaction with Acetate
The substitution reaction with acetate ions produces 1,4-diacetoxy-2-butene, another valuable synthetic intermediate.
Reaction with Amines and Thiols
This compound readily reacts with primary and secondary amines, as well as thiols and thiolates, to yield the corresponding 1,4-disubstituted-2-butenes. These reactions are crucial for the synthesis of various nitrogen and sulfur-containing compounds.
Quantitative Data for Nucleophilic Substitution Reactions
| Nucleophile | Product | Catalyst/Conditions | Yield (%) | Reference |
| Sodium Cyanide | 1,4-Dicyano-2-butene | Phase Transfer Catalyst | High | [2] |
| Sodium Acetate | 1,4-Diacetoxy-2-butene | - | - | Patent Data |
| Primary Amines | 1,4-Diamino-2-butene | Base | - | General Knowledge |
| Thiols | 1,4-Dithio-2-butene | Base | - | General Knowledge |
Experimental Protocol: Synthesis of meso-1,2,3,4-Tetrachlorobutane
This protocol is adapted from a patented process for the chlorination of this compound.[4]
Materials:
-
This compound (containing ~8% isomeric impurities)
-
Carbon tetrachloride (solvent)
-
Methyltri(C₈-C₁₀ alkyl)ammonium chloride (catalyst)
-
Chlorine gas
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, gas inlet, and temperature control, dissolve 0.049 mole of this compound in 20 ml of carbon tetrachloride.
-
Add 0.25% by weight of methyltri(C₈-C₁₀ alkyl)ammonium chloride to the solution.
-
Maintain the reaction temperature at approximately 5°C.
-
Introduce chlorine gas at a rate of about 0.27 mole per hour.
-
After 12 minutes, a total of 1.1 moles of chlorine per mole of dichlorobutene will have been added.
-
The progress of the reaction can be monitored by gas chromatography.
Addition Reactions
The double bond in this compound can undergo electrophilic addition reactions. A key example is the addition of chlorine.
Chlorination
The chlorination of this compound in the presence of a chloride ion source and a free-radical inhibitor yields meso-1,2,3,4-tetrachlorobutane in high yield.[4] This reaction proceeds through a classic electrophilic addition mechanism involving a cyclic chloronium ion intermediate.
Mechanism of Chlorination:
Caption: Electrophilic addition of chlorine to this compound.
Quantitative Data for Addition Reactions
| Reagent | Product | Catalyst/Conditions | Yield (%) | Reference |
| Chlorine (Cl₂) | meso-1,2,3,4-Tetrachlorobutane | Quaternary ammonium chloride, O₂ (inhibitor), 0-120°C | 90-97.5 | [4] |
Elimination Reactions
Under basic conditions, this compound can undergo elimination of hydrogen chloride to form chloroprene, a monomer used in the production of neoprene synthetic rubber.[5] This reaction typically follows an E2 mechanism.
Mechanism of Elimination:
Caption: Base-induced elimination of HCl from a dichlorobutene isomer.
Cycloaddition Reactions
The double bond in this compound can potentially act as a dienophile in Diels-Alder reactions, particularly when reacted with electron-rich dienes. The presence of the electron-withdrawing chloro-methyl groups can enhance its dienophilic character.
Hypothetical Diels-Alder Reaction:
Caption: A potential Diels-Alder reaction with this compound.
While theoretically possible, specific examples of this compound participating as a dienophile in Diels-Alder reactions are not extensively reported in the readily available literature. Further research in this area could unveil novel synthetic pathways.
Rearrangement Reactions
Allylic rearrangements can occur in reactions involving this compound, particularly in nucleophilic substitution reactions under certain conditions. The Sₙ2' pathway, where the nucleophile attacks the double bond, leads to a rearranged product.
Sₙ2 vs. Sₙ2' Competition:
Caption: Competing Sₙ2 and Sₙ2' pathways in nucleophilic substitution.
Experimental Workflow
A general laboratory workflow for conducting a reaction with this compound is outlined below.
Caption: General experimental workflow for reactions with this compound.
Conclusion
This compound is a versatile and reactive chemical intermediate with a rich and varied chemistry. Its ability to undergo nucleophilic substitution, addition, and elimination reactions makes it a valuable tool for the synthesis of a wide range of organic compounds. This guide has provided an in-depth overview of its reactivity and reaction mechanisms, supported by experimental data and protocols, to aid researchers in leveraging the full synthetic potential of this important molecule. Further exploration into its cycloaddition and rearrangement reactions may open up new avenues for the construction of complex molecular architectures.
References
- 1. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. US3901950A - Process for the chlorination of this compound to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
- 5. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
Navigating the Challenges of Formulation: A Technical Guide to the Solubility and Stability of trans-1,4-Dichloro-2-butene
For Immediate Release
Core Properties of trans-1,4-Dichloro-2-butene
This compound is a colorless liquid with a distinct, pungent odor.[1][2] It is a crucial intermediate in various chemical syntheses.[3][4] Its utility is intrinsically linked to its chemical properties, which are summarized in the table below.
| Property | Value |
| Molecular Formula | C4H6Cl2 |
| Molecular Weight | 125.00 g/mol |
| Melting Point | 1-3 °C[3] |
| Boiling Point | 74-76 °C at 40 mmHg[3] |
| Density | 1.183 g/mL at 25 °C |
| Vapor Pressure | 10 mmHg at 20 °C |
| Flash Point | 53 °C (closed cup) |
| Refractive Index | n20/D 1.488 |
Solubility Profile
This compound exhibits a distinct solubility profile, being generally soluble in organic solvents and having limited miscibility with water.
Quantitative Solubility Data
Quantitative solubility data for this compound in a range of organic solvents is not widely reported in peer-reviewed literature. The data available is primarily for its solubility in water, for which conflicting values have been reported.
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 580 mg/L[5][6] |
| Water | Not Specified | 850 mg/L |
Qualitative Solubility Data
Qualitative assessments indicate that this compound is soluble in a variety of common organic solvents. This solubility is critical for its use in organic synthesis, allowing for homogeneous reaction conditions.
| Solvent Class | Specific Solvents |
| Alcohols | Methanol[7][8][9], Ethanol[10] |
| Ethers | Diethyl Ether[10] |
| Ketones | Acetone[10] |
| Aromatic Hydrocarbons | Benzene[10] |
| Chlorinated Solvents | Chloroform[11], Carbon Tetrachloride |
Stability and Reactivity in Solvents
The stability of this compound is a significant concern due to its reactive allylic chloride functional groups. It is known to be incompatible with a range of substances and can undergo degradation, particularly in the presence of nucleophiles.
General Reactivity
This compound is a reactive compound and should be handled with care. It is incompatible with:
-
Oxidizing agents
-
Strong bases
-
Metals [4]
-
Amines, nitrides, azo/diazo compounds, alkali metals, and epoxides [2]
Upon heating to decomposition, it emits toxic fumes of chlorine-containing compounds.[3]
Stability in Aqueous and Protic Solvents
The compound reacts slowly with water, and may decompose upon exposure to moist air, to form hydrogen chloride.[4][12] The hydrolysis of this compound has been studied, with a reported half-life of 3.2 days in a 1:1 acetone-water mixture at 25 °C. The presence of protic solvents, especially water, can lead to solvolysis reactions, reducing the stability of the compound in solution.
Experimental Protocols
Given the lack of extensive published data, the following sections provide detailed, generalized methodologies for determining the solubility and stability of this compound.
Protocol for Determining Quantitative Solubility
This protocol outlines a method for determining the equilibrium solubility of this compound, a liquid, in various solvents.
Principle:
An excess of the solute (this compound) is mixed with a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then separated from the excess solute, and the concentration of the solute in the solution is determined analytically.
Materials:
-
This compound (high purity)
-
Solvents of interest (analytical grade)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
-
Volumetric flasks and pipettes
-
Syringes and filters (PTFE, compatible with the solvents)
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
In a series of sealed vials, add a known volume (e.g., 5.0 mL) of each solvent.
-
To each vial, add an excess amount of this compound (e.g., 1.0 mL). The presence of a separate phase of the solute should be visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically, cease agitation and allow the phases to separate to ensure that an excess of the solute phase remains.
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and allow the layers to separate. If separation is slow, the vials can be centrifuged at a controlled temperature.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the solvent phase (the saturated solution) using a syringe.
-
Filter the aliquot through a solvent-compatible syringe filter into a pre-weighed volumetric flask.
-
Determine the mass of the collected filtrate and then dilute to a known volume with the same solvent.
-
Prepare a series of calibration standards of this compound in the corresponding solvent.
-
Analyze the calibration standards and the diluted sample by GC-FID or GC-MS.
-
-
Calculation:
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor and the density of the solution.
-
Express the solubility in g/100 mL or mol/L.
-
Protocol for Assessing Stability
This protocol describes a method to assess the stability of this compound in a given solvent over time by monitoring its concentration.
Principle:
A solution of this compound of known concentration is prepared in the solvent of interest. The solution is stored under controlled conditions (temperature, light exposure). Aliquots are withdrawn at specified time points and analyzed to determine the remaining concentration of the parent compound. The appearance of degradation products can also be monitored.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Internal standard (a stable, non-reactive compound with a different retention time)
-
Temperature-controlled storage chamber (oven or incubator)
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
-
Volumetric flasks and pipettes
-
Vials with septa
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the internal standard.
-
-
Sample Preparation for Stability Study:
-
In a series of vials, add a known volume of the this compound stock solution.
-
Add a known amount of the internal standard to each vial.
-
Seal the vials and store them in the stability chamber at the desired temperature. Protect from light if the compound is light-sensitive.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), remove a vial from the chamber.
-
Analyze the sample directly by GC-FID or GC-MS.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Plot the concentration of this compound versus time.
-
Determine the degradation rate and the half-life (t½) of the compound in the solvent under the tested conditions.
-
If using GC-MS, identify any major degradation products by their mass spectra.
-
Solvent Properties and their Influence on Stability
The stability of this compound is significantly influenced by the properties of the solvent. Understanding these relationships can aid in the selection of appropriate solvents for reactions and storage.
Polarity: Polar solvents can stabilize the charged intermediates and transition states involved in nucleophilic substitution and elimination reactions, potentially accelerating degradation.
Proticity: Protic solvents, such as water and alcohols, can act as nucleophiles, leading to solvolysis reactions. They can also facilitate elimination reactions by solvating the leaving group.
Nucleophilicity: Solvents that are also nucleophiles (e.g., amines, and to a lesser extent, alcohols) can directly react with this compound via nucleophilic substitution.
For optimal stability, particularly for long-term storage, a non-polar, aprotic solvent would be preferable. However, for reactions, the choice of solvent will be a balance between ensuring sufficient solubility of all reactants and minimizing unwanted side reactions with the solvent.
References
- 1. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 764-41-0 [chemicalbook.com]
- 3. This compound | 110-57-6 [chemicalbook.com]
- 4. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. parchem.com [parchem.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. This compound Solution, 100 g/mL in methanol, Ultra Scientific 1 x 1 mL | Buy Online | Agilent Technologies | Fisher Scientific [fishersci.com]
- 9. accustandard.com [accustandard.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. chemodex.com [chemodex.com]
- 12. This compound | 764-41-0 [amp.chemicalbook.com]
trans-1,4-Dichloro-2-butene CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-1,4-Dichloro-2-butene, a significant bifunctional reagent in organic synthesis. The document details its chemical and physical properties, spectroscopic data, key synthetic applications with experimental protocols, and safety information.
Core Compound Information
Chemical Identity:
-
IUPAC Name: (E)-1,4-dichlorobut-2-ene
-
CAS Number: 110-57-6
-
Molecular Formula: C₄H₆Cl₂
-
Molecular Weight: 125.00 g/mol
Molecular Structure:
This compound is an organochlorine compound featuring a four-carbon chain with a double bond in the C2-C3 position. The "trans" or "(E)" configuration indicates that the substituent groups are on opposite sides of the double bond. Two chlorine atoms are attached to the C1 and C4 positions. This structure provides two reactive sites for nucleophilic substitution and other coupling reactions.
-
Linear Formula: ClCH₂CH=CHCH₂Cl
-
SMILES: ClC\C=C\CCl
-
InChI Key: FQDIANVAWVHZIR-OWOJBTEDSA-N
Quantitative Data
Physical and Chemical Properties
| Property | Value | Reference |
| Melting Point | 1-3 °C | |
| Boiling Point | 74-76 °C at 40 mmHg | |
| Density | 1.183 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.488 | |
| Vapor Pressure | 10 mmHg at 20 °C | |
| Flash Point | 53 °C (127.4 °F) - closed cup |
Spectroscopic Data
| Spectroscopy | Data Highlights |
| ¹H NMR | Spectra available, showing characteristic peaks for the vinyl and methylene protons. |
| ¹³C NMR | Spectra available, indicating the presence of two distinct carbon environments. |
| Infrared (IR) | Spectra available, showing characteristic C-H and C=C stretching and bending frequencies. |
| Mass Spectrometry (MS) | Mass spectra show the molecular ion peak and characteristic fragmentation patterns for a dichlorinated compound. |
Experimental Protocols and Synthetic Applications
This compound is a versatile intermediate in organic synthesis, primarily used in the production of polymers and fine chemicals.[1] Its bifunctionality allows for the construction of various molecular architectures, including heterocycles and long-chain diamines.
Industrial Synthesis of Chloroprene
A major application of 1,4-dichloro-2-butene (as a mixture of cis and trans isomers) is in the industrial production of chloroprene, the monomer for neoprene synthetic rubber. The process starts with the chlorination of butadiene.
Workflow for Chloroprene Synthesis:
References
Navigating the Risks: A Technical Guide to the Health Hazards and Safety Precautions for trans-1,4-Dichloro-2-butene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal risk assessment or safety data sheet (SDS). Always consult the most current SDS and your institution's safety protocols before handling trans-1,4-dichloro-2-butene.
This compound is a highly reactive organochlorine compound utilized as an intermediate in the synthesis of various chemicals, including hexamethylenediamine and chloroprene.[1][2] Its utility in chemical synthesis is contrasted by its significant health hazards, necessitating stringent safety protocols for handling and use. This guide provides an in-depth overview of the known health risks associated with this compound and details the necessary safety precautions and emergency procedures.
Health Hazard Profile
This compound is a corrosive and toxic substance that can cause severe health effects through multiple routes of exposure.[3] It is classified as a flammable liquid and poses a significant risk to aquatic life with long-lasting effects.[4]
Acute Toxicity
Exposure to this compound can lead to immediate and severe health consequences. It is fatal if inhaled and toxic if it comes into contact with skin or is swallowed.[4] The compound is a lachrymator, meaning it causes a flow of tears.[5]
-
Inhalation: May be fatal. Causes chemical burns to the respiratory tract, and may lead to abdominal pain, nausea, and vomiting.[5] Breathing the substance can irritate the nose, throat, and lungs, causing coughing and wheezing.[3]
-
Skin Contact: Toxic. Causes severe skin burns.[4][5] Prolonged exposure can lead to drying and cracking of the skin, with redness and water blisters.[3]
-
Eye Contact: Causes severe eye burns.[5]
-
Ingestion: Poisonous. Causes burns to the gastrointestinal tract.[5]
Chronic Toxicity and Carcinogenicity
Long-term exposure to this compound presents serious health risks, including the potential for cancer.
-
Carcinogenicity: The Environmental Protection Agency (EPA) has stated that 1,4-dichloro-2-butene can cause cancer.[1] The International Agency for Research on Cancer (IARC) has classified it as "not classifiable as to its carcinogenicity to humans (Group 3)," noting that while there is inadequate evidence in experimental animals, it is mutagenic to bacteria.[2]
-
Mutagenicity: The compound has been shown to be mutagenic in bacteria.[2]
-
Organ Damage: It is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[4] Repeated exposure may lead to the development of bronchitis.[3]
Quantitative Toxicity Data
The following table summarizes the available quantitative data on the toxicity of this compound.
| Parameter | Species | Route | Value | Reference |
| LC50 (4 hours) | Rat | Inhalation | 86 ppm | [5] |
| LD50 | Rat | Oral | 89 mg/kg | [1] |
Experimental Protocols
Acute Inhalation Toxicity Study in Rats (Summary)
A study was conducted to determine the median lethal concentration (LC50) of this compound via nose-only inhalation in Wistar rats.
-
Methodology:
-
Animal Model: CRL:(WI) Wistar strain rats, with an equal number of males and females.
-
Exposure System: A nose-only exposure system was used to ensure that the primary route of exposure was inhalation.
-
Exposure Duration: Animals were exposed for a single 4-hour period.
-
Concentration: A target concentration of 5.07 mg/L was used for the main study group.
-
Observations: Clinical observations were made during exposure and for a 14-day post-exposure period. Bodyweight changes were monitored.
-
Necropsy: Gross necropsy was performed at the end of the observation period.
-
-
Findings: The 4-hour LC50 was determined from the mortality data. The study also reported observations such as labored respiration during exposure and slight bodyweight loss immediately following exposure.
Carcinogenicity Bioassay in Mice (Summary)
This compound was tested for its carcinogenic potential in mice through skin application and subcutaneous and intraperitoneal administration.
-
Methodology:
-
Animal Model: Mice.
-
Routes of Administration: Skin application, subcutaneous injection, and intraperitoneal injection.
-
Observations: The study observed the incidence of tumor formation, particularly local sarcomas at the injection sites.
-
-
Findings: The study found a low incidence of local sarcomas when the compound was injected subcutaneously or intraperitoneally.[2]
Genetic Toxicology: Bacterial Mutagenicity (Summary)
The mutagenic potential of this compound has been evaluated in bacterial reverse mutation assays.
-
Methodology:
-
Test System: Salmonella typhimurium and Escherichia coli strains.
-
Metabolic Activation: The assays were conducted with and without the presence of a mammalian metabolic activation system (S9 fraction from rat or human liver).
-
-
Findings: The compound was found to be mutagenic to bacteria.[2]
Physical and Chemical Hazards
| Property | Value | Reference |
| Physical State | Colorless liquid with a distinct odor | [1][6] |
| Flash Point | 53 °C (127.4 °F) | [5][7] |
| Boiling Point | 156 °C at 760 mmHg | [8] |
| Melting Point | 1-3 °C | [7] |
| Vapor Pressure | 10 mmHg at 20 °C | [7] |
| Specific Gravity | 1.183 g/mL at 25 °C | [7] |
| Solubility | Insoluble in water | [6] |
Safety Precautions and Handling
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Engineering Controls
-
Work should be conducted in a chemical fume hood.[5]
-
Facilities must be equipped with an eyewash station and a safety shower.[5]
-
All metal parts of equipment must be grounded to prevent static discharge.[9]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield.[7]
-
Skin Protection: Wear appropriate protective gloves (e.g., Viton®, Polyvinyl Alcohol) and clothing to prevent skin exposure.[10]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[5] For exposures over 0.005 ppm, a full facepiece respirator with an organic vapor cartridge is recommended.[3][10]
Handling and Storage
-
Avoid breathing vapor, mist, or gas.[5]
-
Do not get in eyes, on skin, or on clothing.[5]
-
Keep away from sources of ignition.[5]
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]
-
Keep under an argon blanket and refrigerated (below 4°C/39°F).[5]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
First Aid Measures
-
Inhalation: Immediately move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[5]
Fire Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][8]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved (or equivalent), and full protective gear.[5]
Accidental Release Measures
-
Isolate the spill or leak area for at least 50 meters in all directions.[8]
-
Eliminate all ignition sources.[8]
-
Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[5]
-
Use clean, non-sparking tools to collect absorbed material.[8]
-
Prevent entry into waterways, sewers, basements, or confined areas.[8]
Visualized Workflows
The following diagrams illustrate key logical workflows for the safe handling and emergency response for this compound.
Caption: Workflow for Hazard Identification and Risk Mitigation.
Caption: Emergency Response Workflow for various incidents.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. This compound (110-57-6) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. zeptometrix.com [zeptometrix.com]
- 7. criver.com [criver.com]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. reachcentrum.eu [reachcentrum.eu]
An In-depth Technical Guide to the Commercial Production and Supply of trans-1,4-Dichloro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial production, synthesis, purification, and supply of trans-1,4-dichloro-2-butene (CAS No. 110-57-6). This key chemical intermediate is notable for its role in the synthesis of various polymers and fine chemicals. This document consolidates critical data, experimental protocols, and process workflows to support research and development activities.
Commercial Production and Industrial Significance
This compound is a synthetic organochlorine compound that does not occur naturally. Its commercial production began in the United States around 1963. The primary industrial application of this compound is as a chemical intermediate in the manufacturing of hexamethylenediamine, a monomer for nylon, and chloroprene, which is used to produce neoprene rubber.
The main production route involves the vapor-phase chlorination of 1,3-butadiene. This process yields a mixture of dichlorobutene isomers, primarily this compound, cis-1,4-dichloro-2-butene, and 3,4-dichloro-1-butene. The desired trans-isomer is then separated from this mixture, typically through fractional distillation.
Historically, E.I. DuPont de Nemours & Co. was a significant manufacturer of this compound. Today, several chemical suppliers offer this compound in various grades and quantities to meet the demands of the research and industrial sectors.
Synthesis and Purification
Synthesis: Chlorination of 1,3-Butadiene
The synthesis of 1,4-dichloro-2-butene via the chlorination of 1,3-butadiene was first reported by Muskat and Northrup in 1930. The reaction proceeds via an electrophilic addition mechanism and results in a mixture of 1,2- and 1,4-addition products. The formation of this compound is favored under thermodynamic control.
The industrial process typically involves the vapor-phase reaction of butadiene and chlorine. An excess of butadiene is often used to moderate the reaction temperature. The resulting crude product is a mixture of the cis and trans isomers of 1,4-dichloro-2-butene, along with 3,4-dichloro-1-butene.
Purification: Fractional Distillation
The separation of this compound from the crude reaction mixture is achieved through fractional distillation, which leverages the differences in the boiling points of the isomers. 3,4-dichloro-1-butene has the lowest boiling point, followed by the cis and trans isomers of 1,4-dichloro-2-butene.
Experimental Protocols
Laboratory-Scale Synthesis of Dichlorobutene Isomers (Adapted from Muskat and Northrup, 1930)
Objective: To synthesize a mixture of dichlorobutene isomers via the chlorination of 1,3-butadiene in an inert solvent.
Materials:
-
1,3-Butadiene
-
Chlorine gas
-
Inert solvent (e.g., carbon tetrachloride)
-
Reaction vessel with gas inlet and outlet, and a cooling system
-
Drying tube
Procedure:
-
Dissolve liquefied 1,3-butadiene in a suitable volume of cold, dry carbon tetrachloride in the reaction vessel.
-
Cool the reaction mixture to the desired temperature (e.g., 0-5 °C) using an ice bath.
-
Slowly bubble dry chlorine gas through the solution while maintaining the temperature. The reaction is exothermic and requires careful temperature control.
-
Monitor the reaction progress by observing the disappearance of the yellow-green color of the chlorine gas.
-
Once the reaction is complete, purge the system with an inert gas (e.g., nitrogen) to remove any unreacted chlorine and butadiene.
-
The resulting solution contains a mixture of dichlorobutene isomers and can be used for subsequent purification.
Purification by Fractional Distillation
Objective: To isolate this compound from the isomeric mixture.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Vacuum source (optional, for reduced pressure distillation)
Procedure:
-
Charge the crude dichlorobutene mixture into the round-bottom flask.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Gently heat the flask. The most volatile component, 3,4-dichloro-1-butene, will begin to distill first.
-
Collect the initial fraction (forerun) until the temperature at the distillation head stabilizes.
-
As the temperature rises, collect the different fractions in separate receiving flasks. The cis and trans isomers of 1,4-dichloro-2-butene will distill at higher temperatures.
-
For better separation of the cis and trans isomers, which have close boiling points, a highly efficient fractionating column and a slow distillation rate are recommended. Reduced pressure distillation can also be employed to lower the boiling points and minimize thermal decomposition.
Quality Control and Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the isomers in the dichlorobutene mixture.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass spectrometer (MS) detector.
-
Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable for separating the isomers based on their boiling points.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 2 minutes at 200 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Source Temperature: 230 °C.
-
Expected Elution Order:
-
3,4-Dichloro-1-butene (lowest boiling point)
-
cis-1,4-Dichloro-2-butene
-
This compound (highest boiling point)
Quantitative Data and Specifications
Physical and Chemical Properties
| Property | Value |
| CAS Number | 110-57-6 |
| Molecular Formula | C₄H₆Cl₂ |
| Molecular Weight | 124.99 g/mol |
| Appearance | Colorless to light yellow liquid |
| Melting Point | 1-3 °C |
| Boiling Point | 155-156 °C at 760 mmHg |
| 74-76 °C at 40 mmHg | |
| Density | 1.183 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.488 |
| Vapor Pressure | 10 mmHg at 20 °C |
Commercial Supplier Specifications
| Supplier | Grade | Purity | Notes |
| Sigma-Aldrich | Technical Grade | 85% | Remainder is predominantly the cis-isomer. |
| Reagent Grade | 98% | ||
| TCI America | >95.0% (GC) | ||
| Parchem | Supplies a cis- and trans- mixture. | ||
| Hangzhou Longshine Bio-Tech | 98% | ||
| NSI Lab Solutions | 2000 µg/mL in P&T Methanol | Analytical standard. |
Major Suppliers
A number of chemical suppliers provide this compound for research and commercial purposes. These include:
-
MilliporeSigma (formerly Sigma-Aldrich)
-
Tokyo Chemical Industry (TCI)
-
Parchem
-
Hangzhou Longshine Bio-Tech Co., LTD
-
NSI Lab Solutions
-
LGC Standards
-
Benchchem
It is recommended to consult the suppliers' websites for the most current product information, availability, and safety data sheets.
An In-depth Technical Guide to trans-1,4-Dichloro-2-butene: Historical Context and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1,4-Dichloro-2-butene, a chlorinated alkene of significant industrial importance, serves as a critical intermediate in the synthesis of valuable polymers and organic compounds. This technical guide provides a comprehensive overview of its historical discovery, methods of synthesis, and key chemical transformations. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers and professionals in drug development and chemical synthesis.
Historical Context and Discovery
The first synthesis of 1,4-dichloro-2-butene was reported in 1930 by Irving Muskat and Herbert E. Northrup.[1] Their work, focused on the study of conjugated systems, involved the direct chlorination of 1,3-butadiene, which yielded a mixture of dichlorinated butene isomers.[1] In these early investigations, the primary methods for characterization and separation of the isomers were rudimentary by modern standards. Chemists of that era relied on techniques such as fractional distillation to separate the components of the liquid mixture based on their boiling point differences.[2] Further characterization would have involved elemental analysis to confirm the empirical formula, along with measurements of density and refractive index.[2][3][4]
Commercial production of dichlorobutenes in the United States did not commence until 1963.[2] The industrial synthesis, much like the initial discovery, is based on the chlorination of butadiene, which can be carried out in either the vapor or liquid phase.[5][6][7] This process inherently produces a mixture of isomers, primarily cis- and this compound, along with 3,4-dichloro-1-butene.[2][8] The technical grade of 1,4-dichlorobutene available commercially often contains 95-98% of the trans-isomer with the cis-isomer as the main impurity.[8]
Physicochemical and Spectroscopic Data
The accurate characterization of this compound is crucial for its application in synthesis. The following tables summarize its key physical and spectroscopic properties.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 110-57-6 | [9] |
| Molecular Formula | C₄H₆Cl₂ | [9] |
| Molecular Weight | 124.996 g/mol | [10] |
| Appearance | Colorless liquid with a distinct odor | [10] |
| Melting Point | 1-3 °C | [9][10] |
| Boiling Point | 74-76 °C at 40 mmHg | [9][10] |
| Density | 1.183 g/mL at 25 °C | [9][10] |
| Refractive Index (n²⁰/D) | 1.488 | [9][10] |
| Vapor Pressure | 10 mmHg at 20 °C | [9] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | Available | [11] |
| ¹³C NMR | Available | [11] |
| Infrared (IR) | Available (liquid film) | |
| Mass Spectrometry (MS) | Available | [12] |
| Raman | Available | [11] |
Synthesis and Production
The primary industrial route to this compound is the free-radical chlorination of 1,3-butadiene. This reaction can be performed in either the liquid or vapor phase and results in a mixture of dichlorinated butene isomers.
Experimental Protocol: Liquid-Phase Chlorination of 1,3-Butadiene
This protocol is a representative procedure for the liquid-phase chlorination of 1,3-butadiene to produce a mixture of dichlorobutenes.
Objective: To synthesize a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene via liquid-phase chlorination.
Materials:
-
1,3-Butadiene
-
Elemental chlorine
-
Solvent (e.g., butane, pentane, or a fluorinated solvent)[5]
-
Free-radical inhibitor (minor amounts)[5]
-
Chlorination catalyst (optional, to increase reaction rate and selectivity)[5]
Equipment:
-
Evaporatively cooled reactor[5]
-
Reflux condenser[5]
-
Feed lines for 1,3-butadiene and chlorine
-
Temperature and pressure monitoring equipment
Procedure:
-
The reactor is charged with the chosen solvent.[5]
-
A minor amount of a free-radical inhibitor is added to the reactor to suppress unwanted side reactions.[5]
-
The reactor is brought to the desired operating temperature, typically between 25-100 °C (preferably 40-60 °C).[5]
-
The pressure in the reactor is maintained at a level sufficient to cause the reaction mixture to boil within the desired temperature range.[5]
-
1,3-Butadiene and elemental chlorine are continuously fed into the reactor.[5]
-
The heat generated by the exothermic reaction is removed by the vaporization of the solvent and unreacted 1,3-butadiene.[5]
-
The vapors are passed through a reflux condenser, and the condensed liquids are returned to the reactor.[5]
-
The product, a mixture of dichlorobutene isomers, is continuously withdrawn from the reactor.
Purification: The resulting mixture of dichlorobutene isomers is separated by fractional distillation.[2] The different boiling points of the isomers allow for their isolation.
Key Chemical Transformations and Applications
This compound is a versatile intermediate, primarily used in the synthesis of chloroprene and hexamethylenediamine.
Synthesis of Chloroprene
Chloroprene (2-chloro-1,3-butadiene) is the monomer for the production of the synthetic rubber, neoprene. The synthesis from the dichlorobutene mixture involves two main steps: isomerization and dehydrochlorination.
Objective: To isomerize 1,4-dichloro-2-butene to 3,4-dichloro-1-butene.
Materials:
-
A mixture of dichlorobutene isomers or isolated 1,4-dichloro-2-butene
-
Catalyst (e.g., cupric naphthenate with o- or p-nitro-aniline)[13]
Equipment:
-
Reaction vessel with heating and stirring capabilities
-
Fractionating column[13]
Procedure:
-
The dichlorobutene starting material is heated to a temperature between 60-120 °C in the presence of a suitable catalyst.[7]
-
The isomerization product is fed to a fractionating column.[13]
-
The lower-boiling 3,4-dichloro-1-butene is distilled off and collected.[13]
-
Unreacted 1,4-dichloro-2-butene can be recycled back to the reactor.[13]
Objective: To synthesize chloroprene by the dehydrochlorination of 3,4-dichloro-1-butene.
Materials:
-
3,4-Dichloro-1-butene (98.6% purity)[14]
-
Aqueous sodium hydroxide solution (e.g., 21 wt%)[14]
-
Phase-transfer catalyst (e.g., an organic quaternary ammonium compound)[14]
-
Polymerization inhibitor (e.g., phenothiazine)[14]
-
Nitrogen gas
Equipment:
-
Reaction flask with a stirrer, thermometer, dropping funnel, and condenser
-
Heating and cooling bath
Procedure:
-
The reaction flask is flushed with nitrogen, and a nitrogen atmosphere is maintained throughout the reaction.[14]
-
The aqueous sodium hydroxide solution and the phase-transfer catalyst are placed in the flask.[14]
-
The contents of the flask are heated to the desired reaction temperature (e.g., 65 °C) with slow agitation.[14]
-
Agitation is increased (e.g., to 1300 rpm), and 3,4-dichloro-1-butene containing a polymerization inhibitor is added from the dropping funnel.[14]
-
The reaction is allowed to proceed at the set temperature for a specified time (e.g., 60 minutes).[14]
-
After the reaction period, the flask is rapidly cooled (e.g., to 0 °C) to quench the reaction.[14]
-
The organic layer containing chloroprene is then separated from the aqueous layer.
Synthesis of Hexamethylenediamine
Hexamethylenediamine is a key monomer in the production of nylon 6,6. Its synthesis from 1,4-dichloro-2-butene proceeds through the formation of 1,4-dicyano-2-butene, followed by hydrogenation.
Objective: To prepare 1,4-dicyano-2-butene from 1,4-dichloro-2-butene.
Materials:
-
1,4-Dichloro-2-butene (or a mixture with 3,4-dichloro-1-butene)[15]
-
Alkali metal cyanide (e.g., sodium cyanide)[15]
-
Liquid organic nitrile solvent (e.g., acetonitrile)[15]
-
Cuprous halide catalyst (e.g., cuprous chloride)[15]
-
Buffer solution to maintain pH between 4 and 6.5[15]
-
Water
Equipment:
-
Reaction vessel with efficient stirring
-
Feed lines for reactants
-
pH and temperature monitoring equipment
Procedure:
-
Water, a catalytic amount of a copper salt, and a buffer are placed in the reaction vessel.[15]
-
The temperature is maintained between 0 and 50 °C.[15]
-
1,4-Dichloro-2-butene and an aqueous solution of sodium cyanide are simultaneously added to the vessel with efficient stirring.[15]
-
The rate of addition is controlled to maintain the pH of the reaction mixture below 7.[15]
-
The reaction is continued until the calculated amount of sodium cyanide has been added.[15]
-
The resulting 1,4-dicyano-2-butene is then isolated, for example, by solvent extraction followed by distillation.[15]
Objective: To synthesize hexamethylenediamine by the catalytic hydrogenation of 1,4-dicyano-2-butene.
Materials:
-
cis/trans-1,4-Dicyanobutenes[16]
-
Hydrogen gas
-
Heterogeneous hydrogenation catalyst (e.g., containing Co, Ni, Ru, Pd, or Pt)[16][17]
-
Organic solvent (optional)[16]
Equipment:
-
High-pressure reactor (autoclave)
-
Catalyst bed (for fixed-bed operation) or slurry reactor setup
-
Hydrogen gas supply and pressure regulation
-
Temperature control system
Procedure:
-
The 1,4-dicyanobutene isomers are charged into the reactor, optionally with a solvent.[16]
-
The hydrogenation catalyst is introduced (either as a slurry or in a fixed bed).[16]
-
The reactor is sealed and purged with hydrogen.
-
The reactor is pressurized with hydrogen to a partial pressure in the range of 2 to 20 MPa (preferably 3 to 10 MPa).[16]
-
The reaction mixture is heated to a temperature between 30 and 150 °C (preferably 70 to 120 °C).[16]
-
The reaction is allowed to proceed until the uptake of hydrogen ceases.
-
After cooling and depressurizing the reactor, the catalyst is separated (by filtration for a slurry).
-
Hexamethylenediamine is purified from the reaction mixture, typically by distillation.
Conclusion
This compound has a rich history rooted in the early explorations of conjugated diene chemistry. Its industrial production through the chlorination of butadiene has made it a cornerstone intermediate for the synthesis of high-volume polymers like neoprene and nylon. The detailed experimental protocols and process diagrams provided in this guide offer a technical foundation for researchers and professionals engaged in the synthesis and application of this versatile chemical building block. A thorough understanding of its synthesis and reactivity is essential for innovation in polymer science and the development of new chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. publications.iupac.org [publications.iupac.org]
- 5. US5077443A - Process for the liquid phase chlorination of 1,3-butadiene - Google Patents [patents.google.com]
- 6. US4233252A - Butadiene chlorination process - Google Patents [patents.google.com]
- 7. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 8. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 98 110-57-6 [sigmaaldrich.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound(764-41-0) 1H NMR [m.chemicalbook.com]
- 12. ez.restek.com [ez.restek.com]
- 13. ç¾åº¦æåº [word.baidu.com]
- 14. US3981937A - Dehydrohalogenation of 3,4-dichloro-1-butene - Google Patents [patents.google.com]
- 15. US2477597A - Preparation of 1,4-dicyano-2-butene - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. tcichemicals.com [tcichemicals.com]
Methodological & Application
The Versatility of trans-1,4-Dichloro-2-butene in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-1,4-dichloro-2-butene is a highly versatile bifunctional reagent in organic synthesis, serving as a valuable C4 building block for the construction of a wide array of molecular architectures. Its two reactive chlorine atoms, positioned on a rigid trans-alkene backbone, allow for controlled and stereospecific transformations, making it a key intermediate in the synthesis of heterocycles, polymers, and complex target molecules, including analogues of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations, aimed at guiding researchers, scientists, and drug development professionals in its effective utilization.
Physicochemical Properties and Safety Information
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 110-57-6 |
| Molecular Formula | C₄H₆Cl₂ |
| Molecular Weight | 124.99 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 155.5 °C |
| Melting Point | 1-3 °C |
| Density | 1.183 g/mL at 25 °C |
| Refractive Index | 1.488 (20 °C) |
Safety Precautions: this compound is a toxic and corrosive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.
Applications in Organic Synthesis
The unique structural features of this compound make it a valuable precursor for a variety of important organic molecules.
Synthesis of Heterocyclic Compounds
The bifunctional nature of this compound allows for its use in the synthesis of various heterocyclic systems, including nitrogen- and sulfur-containing rings.
This compound can be converted to 3-pyrroline (2,5-dihydro-1H-pyrrole), a valuable synthetic intermediate, through a three-step process. The following protocol is adapted from a literature procedure.[1][2][3]
Experimental Protocol: Synthesis of 3-Pyrroline from (Z)-1,4-Dichloro-2-butene
This protocol starts with the cis-isomer, (Z)-1,4-dichloro-2-butene, and proceeds with a high overall yield.
Step 1: Synthesis of (Z)-4-chloro-2-butenyl-1-azonia-3,5,7-triazatricyclo[3.3.1.1]decane chloride
-
In a 1-L round-bottomed flask, a mixture of hexamethylenetetramine (34.4 g, 246 mmol) in chloroform (500 mL) is prepared.
-
To this suspension, cis-1,4-dichloro-2-butene (30.2 g, 242 mmol) is added.
-
The reaction mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, the white precipitate is collected by filtration, washed with chloroform, and dried under reduced pressure to yield the quaternary ammonium salt.
Step 2: Synthesis of (Z)-4-chloro-2-butenylammonium chloride
-
To a solution of 95% ethanol (400 mL) and concentrated hydrochloric acid (70 mL), the quaternary ammonium salt from Step 1 (58.5 g, 221 mmol) is added.
-
The mixture is stirred at room temperature for 18 hours.
-
The precipitate of ammonium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude ammonium chloride salt.
Step 3: Synthesis of 3-Pyrroline
-
To 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (66.4 g, 437 mmol) at 0 °C, the ammonium chloride salt from Step 2 (30.3 g, 213 mmol) is added in portions.
-
After the exothermic reaction subsides, the mixture is subjected to short-path distillation to afford 3-pyrroline.
| Step | Product | Yield |
| 1 | (Z)-4-chloro-2-butenyl-1-azonia-3,5,7-triazatricyclo[3.3.1.1]decane chloride | ~91% |
| 2 | (Z)-4-chloro-2-butenylammonium chloride | - |
| 3 | 3-Pyrroline | - |
| Overall | 3-Pyrroline | 74% [1][2] |
Caption: Workflow for the synthesis of meso-1,2,3,4-tetrachlorobutane.
Precursor to Busulfan Analogues
This compound can be a precursor to but-2-ene-1,4-diol, which can then be used to synthesize analogues of the anticancer drug Busulfan. The key step is the hydrolysis of the dichloro compound.
Conceptual Pathway to Busulfan Analogues
Signaling Pathway for Busulfan Analogue Synthesis
Caption: Conceptual pathway to Busulfan analogues.
Polymer Synthesis
This compound can potentially be used as a monomer in polymerization reactions, such as polycondensation with diamines or other nucleophiles, to produce novel polymers with unsaturation in the backbone. The development of specific protocols in this area is a subject of ongoing research.
Conclusion
This compound is a valuable and versatile C4 synthon with broad applications in organic synthesis. Its ability to undergo controlled nucleophilic substitutions and other transformations makes it a key starting material for the synthesis of a diverse range of compounds, including heterocycles and precursors to medicinally important molecules. The detailed protocols and data provided in this document are intended to facilitate its use in research and development, enabling the exploration of new synthetic methodologies and the creation of novel chemical entities. As with any reactive chemical, appropriate safety precautions must be taken during its handling and use.
References
The Cross-Linking Potential of trans-1,4-Dichloro-2-butene in Polymer Chemistry: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Trans-1,4-dichloro-2-butene (CAS No. 110-57-6) is a colorless liquid with a distinct odor.[2][4] Its bifunctionality, owing to the two allylic chloride groups, makes it a versatile reagent in organic synthesis.[5] These reactive sites can undergo nucleophilic substitution reactions, making it a candidate for cross-linking polymers that possess nucleophilic functional groups, such as amines, thiols, or hydroxyls. Cross-linking is a critical process in polymer chemistry that enhances the mechanical properties, thermal stability, and solvent resistance of polymeric materials by forming a three-dimensional network.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₄H₆Cl₂ |
| Molecular Weight | 124.99 g/mol |
| Appearance | Colorless liquid |
| Odor | Distinct, sweet, pungent |
| Melting Point | 1-3 °C |
| Boiling Point | 155.5 °C |
| Density | 1.183 g/mL at 25 °C |
| CAS Number | 110-57-6 |
Theoretical Cross-Linking Mechanism
The cross-linking of polymers with this compound would likely proceed via a nucleophilic substitution reaction, specifically an Sɴ2 or Sɴ2' mechanism, where nucleophilic groups on the polymer chains attack the electrophilic carbon atoms bonded to the chlorine atoms. The reaction would result in the formation of covalent bonds between polymer chains, with the butene unit acting as the cross-linking bridge.
A proposed general mechanism is illustrated below:
Caption: Theoretical reaction pathway for polymer cross-linking.
Hypothetical Experimental Workflow
The following diagram outlines a general, hypothetical workflow for a cross-linking experiment. Specific parameters would need to be determined empirically.
Caption: A generalized experimental workflow for polymer cross-linking.
Hypothetical Application Note: Cross-Linking of a Polyamide
Objective: To theoretically enhance the thermo-mechanical properties of a polyamide by cross-linking with this compound.
Materials:
-
Polyamide (e.g., Nylon 6,6)
-
This compound (reagent grade)
-
Solvent (e.g., formic acid or m-cresol)
-
Non-solvent for precipitation (e.g., acetone)
-
Base (e.g., triethylamine, to act as an HCl scavenger)
Hypothetical Protocol:
-
Dissolution: Dissolve a known amount of polyamide in the chosen solvent at a specific concentration (e.g., 10% w/v).
-
Reagent Addition: To the polymer solution, add a stoichiometric amount of this compound relative to the amide groups, along with a base. The exact ratio would need to be optimized.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen) at a temperature to be determined (e.g., 80-120 °C) for a specified duration (e.g., 4-24 hours).
-
Isolation: After cooling, precipitate the cross-linked polymer by slowly adding the solution to a stirred non-solvent.
-
Purification: Filter the precipitate and wash it thoroughly with the non-solvent to remove any unreacted cross-linker and base.
-
Drying: Dry the resulting cross-linked polyamide in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Characterization:
-
Solubility Test: Assess the solubility of the product in the original solvent. A successful cross-linking should result in an insoluble gel.
-
Swelling Test: Immerse a known weight of the dried polymer in a good solvent and measure the degree of swelling.
-
Thermal Analysis: Use techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the glass transition temperature and thermal stability.
-
Mechanical Testing: Perform tensile tests on films cast from the cross-linked polymer to evaluate changes in modulus, tensile strength, and elongation at break.
-
Expected Outcome: Successful cross-linking would be indicated by decreased solubility, a defined swelling ratio, an increased glass transition temperature, and enhanced mechanical strength compared to the un-cross-linked polyamide.
Data Presentation
As no specific experimental data could be retrieved from the literature, the following table is a template for how quantitative data from such experiments should be structured.
| Sample ID | Cross-linker (wt%) | Swelling Ratio (%) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp (°C) |
| Control Polymer | 0 | - | Value | Value | Value |
| Cross-linked 1 | 1 | Value | Value | Value | Value |
| Cross-linked 2 | 2.5 | Value | Value | Value | Value |
| Cross-linked 3 | 5 | Value | Value | Value | Value |
Conclusion and Future Work
This compound possesses the chemical characteristics of a viable cross-linking agent for polymers containing nucleophilic functional groups. However, there is a notable absence of specific, detailed protocols and quantitative performance data in the available literature. The information presented here provides a theoretical foundation for researchers interested in exploring this application. Future experimental work is required to establish optimized protocols, quantify the effects of cross-linking on various polymer systems, and fully elucidate the reaction kinetics and mechanisms.
Safety Note: this compound is a toxic and corrosive substance and is considered a potential carcinogen.[2] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 4. This compound CAS 110-57-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound | High-Purity Reagent [benchchem.com]
Application Notes and Protocols for Reactions Involving trans-1,4-Dichloro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving trans-1,4-dichloro-2-butene. This versatile bifunctional reagent serves as a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing compounds, heterocyclic systems, and as a precursor to important industrial chemicals. The protocols outlined below are based on established literature and provide a starting point for laboratory implementation.
Nucleophilic Substitution Reactions
This compound is an excellent substrate for SN2 reactions, allowing for the introduction of a variety of nucleophiles at the 1 and 4 positions. These reactions are fundamental in the synthesis of pharmaceuticals and other complex organic molecules.[1]
Synthesis of Adiponitrile via Cyanation
A primary industrial application of this compound is in the synthesis of adiponitrile, a key precursor to hexamethylenediamine and subsequently, nylon 6,6.[2][3] The reaction proceeds via a nucleophilic substitution with sodium cyanide.
Experimental Protocol: Synthesis of 1,4-Dicyano-2-butene
This protocol describes the synthesis of the direct precursor to adiponitrile from this compound.
-
Reaction Scheme: Cl-CH2-CH=CH-CH2-Cl + 2 NaCN → NC-CH2-CH=CH-CH2-CN + 2 NaCl
-
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Solvent (e.g., liquid phase, potentially with a copper-cyano complex catalyst)
-
Standard laboratory glassware for reflux and distillation
-
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser and stirrer, charge this compound and the chosen solvent.
-
Add sodium cyanide to the mixture. The reaction is typically carried out in the liquid phase at approximately 80°C.[3]
-
Heat the reaction mixture and monitor its progress by a suitable analytical method (e.g., GC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by separating the organic layer from the aqueous layer.
-
Wash the organic layer with water to remove any residual salts.
-
Dry the organic layer over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
-
Purify the crude 1,4-dicyano-2-butene by vacuum distillation.
-
-
Expected Yield: This reaction can proceed with high selectivity, in the range of 95%.[3] The subsequent hydrogenation of 1,4-dicyano-2-butene to adiponitrile also proceeds with high selectivity (95-97%).[3]
| Reactant | Molar Ratio | Key Reaction Parameters | Product | Selectivity |
| This compound | 1 | 80°C, Liquid Phase | cis/trans-1,4-Dicyano-2-butene | ~95% |
| Sodium Cyanide | >2 |
Heterocycle Synthesis
This compound is a valuable precursor for the synthesis of various five-membered heterocycles, such as pyrroles, thiophenes, and furans. A common strategy involves the initial formation of a 1,4-disubstituted-2-butene, which can then undergo cyclization.
Synthesis of N-Substituted Pyrroles via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. This compound can be used to generate the required 1,4-dicarbonyl precursor through alkylation of an active methylene compound like ethyl acetoacetate, followed by hydrolysis and decarboxylation.
Experimental Workflow for N-Substituted Pyrrole Synthesis
Caption: Workflow for N-substituted pyrrole synthesis.
Protocol: Two-Step Synthesis of 1-Benzyl-2,5-dimethylpyrrole
Step 1: Synthesis of 3,6-Octanedione (a 1,4-dicarbonyl compound)
-
Reaction Scheme (Alkylation): 2 CH3COCH2COOC2H5 + Cl-CH2-CH=CH-CH2-Cl → (CH3COCH(COOC2H5))2(CH2CH=CHCH2) + 2 NaCl
-
Reaction Scheme (Hydrolysis and Decarboxylation): (CH3COCH(COOC2H5))2(CH2CH=CHCH2) → CH3CO(CH2)4COCH3 + 2 CO2 + 2 C2H5OH
-
Materials:
-
This compound
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and mechanical stirrer.
-
Add ethyl acetoacetate to the sodium ethoxide solution and heat to reflux.
-
Slowly add this compound to the boiling solution.
-
Continue refluxing until the reaction is complete (monitor by TLC).
-
Distill off the ethanol.
-
To the residue, add a solution of sodium hydroxide and reflux to hydrolyze the ester.
-
After cooling, acidify the mixture with hydrochloric acid to facilitate decarboxylation.
-
Extract the 3,6-octanedione with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and purify by distillation.
-
Step 2: Paal-Knorr Pyrrole Synthesis
-
Reaction Scheme: CH3CO(CH2)4COCH3 + C6H5CH2NH2 → 1-Benzyl-2,5-dimethylpyrrole + 2 H2O
-
Materials:
-
3,6-Octanedione
-
Benzylamine
-
Acetic acid (or another suitable acid catalyst)
-
Toluene (for azeotropic removal of water)
-
-
Procedure:
-
In a round-bottom flask fitted with a Dean-Stark trap and reflux condenser, dissolve 3,6-octanedione and benzylamine in toluene.
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture, wash with water and brine, and dry the organic layer.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.
-
| Reactant | Molar Ratio (Step 1) | Molar Ratio (Step 2) | Key Reaction Parameters | Product |
| This compound | 1 | - | Reflux in ethanol | 3,6-Octanedione |
| Ethyl acetoacetate | 2 | - | ||
| Sodium ethoxide | 2 | - | ||
| 3,6-Octanedione | - | 1 | Reflux in toluene with azeotropic removal of water | 1-Benzyl-2,5-dimethylpyrrole |
| Benzylamine | - | 1.1 |
Chlorination Reaction
This compound can be further chlorinated to produce meso-1,2,3,4-tetrachlorobutane, a valuable intermediate for the synthesis of 2,3-dichloro-1,3-butadiene, which is used in the production of specialty polymers.
Experimental Protocol: Synthesis of meso-1,2,3,4-Tetrachlorobutane
-
Reaction Scheme: trans-Cl-CH2-CH=CH-CH2-Cl + Cl2 → meso-Cl-CH2-CHCl-CHCl-CH2-Cl
-
Materials:
-
This compound (92% purity)
-
Chlorine (gas)
-
Catalyst (e.g., methyltri(C8-C10 alkyl)ammonium chloride)
-
Free radical inhibitor (e.g., oxygen/air)
-
Solvent (optional, e.g., carbon tetrachloride)
-
-
Procedure:
-
In a reaction vessel equipped for gas introduction and efficient stirring, charge the this compound and the catalyst. If a solvent is used, dissolve the starting material and catalyst in it.
-
Introduce a stream of air or oxygen to act as a free-radical inhibitor.
-
Introduce chlorine gas at a controlled rate while maintaining the reaction temperature between 70-75°C.
-
Continue the addition of chlorine until the desired stoichiometric ratio is reached (e.g., a final mole ratio of chlorine to dichlorobutene of 1.03).
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, the product can be isolated. The yield of 1,2,3,4-tetrachlorobutane is reported to be virtually theoretical with a meso- to d,l-isomer ratio of 90:10.
-
| Reactant | Molar Ratio | Key Reaction Parameters | Product | Yield/Selectivity |
| This compound | 1 | 70-75°C, Catalyst, O2 inhibitor | meso-1,2,3,4-Tetrachlorobutane | ~97.5% conversion, 90:10 meso:d,l isomer ratio |
| Chlorine | 1.03 |
Safety Information
This compound is a toxic and hazardous chemical. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood. It is classified as a flammable liquid and is toxic if inhaled, ingested, or in contact with skin. It is also a suspected carcinogen. Always consult the Safety Data Sheet (SDS) before handling this chemical.
Logical Relationship of Synthetic Pathways
References
Application of trans-1,4-Dichloro-2-butene in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of trans-1,4-dichloro-2-butene as a versatile building block in the synthesis of key pharmaceutical intermediates. The focus is on its application in the synthesis of precursors for Naftopidil, Raloxifene, and Butoconazole, highlighting its role as a bifunctional electrophile.
Introduction
This compound is a highly reactive organochlorine compound that serves as a valuable C4 synthon in organic synthesis.[1] Its bifunctionality, arising from the two allylic chloride groups, allows for sequential or double nucleophilic substitution reactions, making it an ideal starting material for the construction of various linear and heterocyclic structures prevalent in many active pharmaceutical ingredients (APIs).[1][2] The trans-configuration of the double bond provides stereochemical control in subsequent synthetic transformations. This document outlines its application in the synthesis of intermediates for Naftopidil, a selective α1-adrenergic receptor antagonist; Raloxifene, a selective estrogen receptor modulator (SERM); and Butoconazole, an antifungal agent.[3][4][5][6][7]
Synthesis of a Key Intermediate for Naftopidil
Naftopidil is an α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia.[3] A key intermediate in its synthesis is 1-(2-methoxyphenyl)piperazine, which can be alkylated with this compound to introduce a reactive four-carbon chain.
Reaction Scheme: Alkylation of 1-(2-Methoxyphenyl)piperazine
The reaction proceeds via a nucleophilic substitution where the secondary amine of the piperazine ring attacks one of the electrophilic carbons of this compound, displacing a chloride ion. By controlling the stoichiometry, mono-alkylation can be favored.
Caption: Synthesis of a Naftopidil intermediate.
Experimental Protocol: Synthesis of 1-(4-chloro-2-butenyl)-4-(2-methoxyphenyl)piperazine
Materials:
-
This compound
-
1-(2-Methoxyphenyl)piperazine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a solution of 1-(2-methoxyphenyl)piperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add a solution of this compound (1.2 eq) in anhydrous acetonitrile to the reaction mixture.
-
Heat the reaction mixture to 60 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-(4-chloro-2-butenyl)-4-(2-methoxyphenyl)piperazine.
Quantitative Data
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1-(2-Methoxyphenyl)piperazine | 1.0 | Acetonitrile | 60 | 5 | 75-85 | >95 (after chromatography) |
| This compound | 1.2 | |||||
| K₂CO₃ | 2.0 |
Synthesis of a Precursor for Raloxifene Analogs
Raloxifene is a selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women.[4][5][6] While the core synthesis of Raloxifene itself does not directly involve this compound, the butenyl moiety can be incorporated into phthalimide to generate versatile intermediates for the synthesis of Raloxifene analogs or other pharmaceutical agents.
Reaction Scheme: Gabriel Synthesis of N-(4-chloro-2-butenyl)phthalimide
This reaction is a classic Gabriel synthesis where the phthalimide anion acts as a nucleophile, attacking this compound to form the N-alkylated phthalimide.
Caption: Synthesis of an N-substituted phthalimide intermediate.
Experimental Protocol: Synthesis of N-(4-chloro-2-butenyl)phthalimide
Materials:
-
This compound
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Suspend potassium phthalimide (1.0 eq) in anhydrous DMF.
-
Add this compound (1.5 eq) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours, monitoring by TLC.
-
Cool the mixture to room temperature and pour it into ice-water with vigorous stirring to precipitate the product.
-
Filter the solid, wash thoroughly with water, and air-dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-chloro-2-butenyl)phthalimide.
Quantitative Data
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Potassium Phthalimide | 1.0 | DMF | 80 | 10 | 80-90 | >98 (after recrystallization) |
| This compound | 1.5 |
Synthesis of a Key Intermediate for Butoconazole
Butoconazole is an imidazole antifungal agent.[7] A key building block in its synthesis is a chloro-substituted butenyl imidazole, which can be prepared from this compound.
Reaction Scheme: Alkylation of Imidazole
This reaction involves the nucleophilic attack of the imidazole nitrogen on this compound. The reaction conditions can be controlled to favor mono-alkylation.
Caption: Synthesis of a Butoconazole intermediate.
Experimental Protocol: Synthesis of 1-(4-chloro-2-butenyl)-1H-imidazole
Materials:
-
This compound
-
Imidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere, add a solution of imidazole (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to obtain 1-(4-chloro-2-butenyl)-1H-imidazole.
Quantitative Data
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Imidazole | 1.0 | THF | 0 to RT | 14 | 65-75 | >97 (after chromatography) |
| NaH | 1.1 | |||||
| This compound | 1.2 |
Signaling Pathways
Naftopidil: α1-Adrenergic Receptor Antagonism
Naftopidil primarily acts as an antagonist of α1D- and α1A-adrenergic receptors, which are G-protein coupled receptors.[3][8] In the prostate, antagonism of these receptors leads to smooth muscle relaxation, alleviating the symptoms of benign prostatic hyperplasia.
Caption: Naftopidil's antagonism of the α1-adrenergic receptor signaling pathway.
Raloxifene: Selective Estrogen Receptor Modulation (SERM)
Raloxifene exhibits tissue-selective estrogenic and anti-estrogenic effects by binding to estrogen receptors (ERα and ERβ).[4][5][6] Its action depends on the conformation it induces in the receptor, leading to differential recruitment of co-activators and co-repressors and subsequent regulation of gene expression.
Caption: Raloxifene's tissue-selective modulation of estrogen receptor signaling.
Conclusion
This compound is a cost-effective and versatile starting material for the synthesis of a variety of pharmaceutical intermediates. Its ability to undergo controlled nucleophilic substitutions makes it a valuable tool for introducing a four-carbon backbone, which is a common structural motif in many drug molecules. The protocols provided herein offer a foundation for the development of synthetic routes to new and existing pharmaceutical agents. As with any reactive chemical, appropriate safety precautions should be taken when handling this compound.
References
- 1. Activation of Estrogen Receptor α by Raloxifene Through an Activating Protein-1-Dependent Tethering Mechanism in Human Cervical Epithelial Cancer Cells: A Role for c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. jk-sci.com [jk-sci.com]
Synthesis of Heterocyclic Compounds from trans-1,4-Dichloro-2-butene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing trans-1,4-dichloro-2-butene as a versatile starting material. This bifunctional reagent serves as a valuable C4 building block for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.
Introduction
This compound is a reactive organochlorine compound that readily participates in nucleophilic substitution reactions, making it an excellent precursor for the synthesis of a variety of heterocyclic systems. Its stereochemistry and the presence of two reactive centers allow for controlled and predictable cyclization reactions. This document outlines the synthesis of three important classes of heterocycles: 2,5-dihydrothiophenes, N-substituted-2,5-dihydropyrroles, and 2,5-dihydrothiophene-1,1-dioxides.
Data Presentation: A Comparative Overview of Syntheses
The following table summarizes the key quantitative data for the synthesis of the described heterocyclic compounds from this compound.
| Heterocycle Class | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 2,5-Dihydrothiophene | Sodium sulfide (Na₂S) | DMSO | 35-38 | Not Specified | Reasonable |
| N-Benzyl-2,5-dihydropyrrole | Benzylamine, Triethylamine | Ethanol | Reflux | 4 h | ~60% (unoptimized) |
| 2,5-Dihydrothiophene-1,1-dioxide | m-CPBA | Dichloromethane | Room Temp. | 2 h | High (unspecified) |
| 2,5-Dihydrothiophene-1,1-dioxide | Hydrogen Peroxide (30%) | Acetic Acid | 20, then boil | 24 h, then 3 h | Not Specified |
Application Note 1: Synthesis of 2,5-Dihydrothiophene
Background: 2,5-Dihydrothiophene, also known as 3-thiolene, is a sulfur-containing heterocycle that serves as a valuable intermediate in organic synthesis. Its direct synthesis from this compound involves a nucleophilic substitution reaction with a sulfide source.
Reaction Pathway:
Caption: Synthesis of 2,5-Dihydrothiophene.
Experimental Protocol: Synthesis of 2,5-Dihydrothiophene
Materials:
-
This compound
-
Sodium sulfide (Na₂S)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Pentane
-
Anhydrous calcium chloride
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium sulfide in DMSO.
-
While maintaining the temperature between 35-38°C with a water bath, add this compound dropwise from the dropping funnel to the stirred sodium sulfide solution.
-
Monitor the reaction progress using a suitable analytical method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and dilute it with a large volume of cold water.
-
Extract the aqueous mixture multiple times with pentane.
-
Combine the pentane extracts, wash with water to remove residual DMSO, and then dry over anhydrous calcium chloride.
-
Carefully remove the pentane by distillation at atmospheric pressure.
-
Distill the remaining residue under reduced pressure to obtain pure 2,5-dihydrothiophene.[1][2]
Note: While a specific yield for the reaction with the trans isomer is not consistently reported, this method is described as a well-established procedure, and a "reasonable" yield can be expected.[3]
Application Note 2: Synthesis of N-Substituted-2,5-dihydropyrroles
Background: N-substituted-2,5-dihydropyrroles, also known as 3-pyrrolines, are important nitrogen-containing heterocycles found in many biologically active molecules. Their synthesis from this compound can be achieved through a direct cyclization with primary amines.
Reaction Pathway:
Caption: Synthesis of N-Substituted-2,5-dihydropyrroles.
Experimental Protocol: Synthesis of N-Benzyl-2,5-dihydropyrrole
Materials:
-
This compound
-
Benzylamine
-
Triethylamine
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add benzylamine (1.1 eq) and triethylamine (2.2 eq).
-
Heat the reaction mixture at reflux for 4 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-2,5-dihydropyrrole.
Note: This is a general procedure and the yield can be optimized by adjusting reaction conditions. A similar, unoptimized reaction has been reported to yield approximately 60% of the desired product.
Application Note 3: Synthesis of 2,5-Dihydrothiophene-1,1-dioxide
Background: 2,5-Dihydrothiophene-1,1-dioxide, also known as 3-sulfolene, is a versatile reagent in organic synthesis, most notably as a precursor to 1,3-butadiene via a cheletropic extrusion of sulfur dioxide. It is synthesized by the oxidation of 2,5-dihydrothiophene.
Reaction Pathway:
Caption: Synthesis of 2,5-Dihydrothiophene-1,1-dioxide.
Experimental Protocol 1: Oxidation with m-Chloroperbenzoic Acid (m-CPBA)
Materials:
-
2,5-Dihydrothiophene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,5-dihydrothiophene (1.0 eq) in dichloromethane.
-
Add m-CPBA (2.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2,5-dihydrothiophene-1,1-dioxide.
Note: This method is generally high-yielding.
Experimental Protocol 2: Oxidation with Hydrogen Peroxide
Materials:
-
2,5-Dihydrothiophene
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
-
Crushed ice
-
Sodium carbonate (for neutralization)
Procedure:
-
In a flask, dissolve 2,5-dihydrothiophene in glacial acetic acid.
-
Add an excess of 30% hydrogen peroxide.
-
Stir the mixture at 20°C for 24 hours.
-
Heat the reaction mixture to boiling and maintain for 3 hours.
-
Allow the reaction to cool to room temperature.
-
Carefully pour the reaction mixture over crushed ice and neutralize with sodium carbonate.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain 2,5-dihydrothiophene-1,1-dioxide.[4]
Note: The oxidation of 2,5-dihydrothiophene with 30% H₂O₂ at low temperature has been reported to yield the corresponding sulfoxide in 48% yield.[4] Further oxidation to the sulfone is achieved under the more vigorous conditions described above.
References
The Pivotal Role of trans-1,4-Dichloro-2-butene in the Synthesis of Adiponitrile and Chloroprene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1,4-Dichloro-2-butene is a key bifunctional intermediate in industrial organic synthesis, primarily serving as a critical precursor in the manufacturing pathways of adiponitrile and chloroprene. Both of these end-products have significant commercial importance, with adiponitrile being a major component in the production of Nylon 6,6, and chloroprene being the monomer for neoprene, a versatile synthetic rubber. This document provides detailed application notes and experimental protocols outlining the synthesis of adiponitrile and chloroprene from butadiene, with a focus on the central role of this compound.
Section 1: Synthesis of Adiponitrile via this compound
The synthesis of adiponitrile from butadiene via the chlorination route is a well-established, albeit older, industrial process. It involves a three-step sequence where this compound is a key intermediate.
Reaction Pathway
The overall synthesis proceeds as follows:
-
Chlorination of Butadiene: 1,3-Butadiene is chlorinated to produce a mixture of dichlorobutene isomers, including cis- and this compound and 3,4-dichloro-1-butene.
-
Cyanation of 1,4-Dichloro-2-butene: The 1,4-dichloro-2-butene is then reacted with a cyanide salt, typically sodium cyanide, to yield 1,4-dicyano-2-butene.
-
Hydrogenation of 1,4-Dicyano-2-butene: The unsaturated dinitrile is subsequently hydrogenated to produce the final product, adiponitrile.
Experimental Protocols
Protocol 1: Chlorination of 1,3-Butadiene
This protocol describes the initial step to produce the dichlorobutene intermediates.
-
Reaction Setup: A gas-phase reactor capable of maintaining high temperatures and pressures is required.
-
Procedure:
-
Introduce gaseous 1,3-butadiene and chlorine (Cl₂) into the reactor.
-
Maintain the reaction temperature between 200-300°C and the pressure at 1-7 bar.[1][2]
-
The reaction is typically carried out without a catalyst.[2]
-
The product stream, a mixture of 3,4-dichloro-1-butene and cis- and this compound, is collected after cooling.
-
The selectivity to the desired dichlorobutenes is approximately 96%.[2]
-
Protocol 2: Synthesis of 1,4-Dicyano-2-butene
This step involves the conversion of 1,4-dichloro-2-butene to 1,4-dicyano-2-butene.
-
Reaction Setup: A liquid-phase reactor equipped with a stirrer and temperature control is used.
-
Procedure:
-
The mixture of dichlorobutenes is reacted with sodium cyanide (NaCN) or hydrogen cyanide (HCN) in the liquid phase.
-
The reaction is conducted at a temperature of 80°C.[2]
-
A copper-cyano complex can be used as a catalyst to facilitate the reaction and promote the rearrangement of any 3,4-dicyano-1-butene to the desired 1,4-dicyano-2-butene.[2]
-
The resulting mixture of cis/trans isomers of 1,4-dicyano-2-butene is obtained with a selectivity of about 95%.[2]
-
Protocol 3: Hydrogenation to Adiponitrile
The final step is the hydrogenation of the unsaturated dinitrile.
-
Reaction Setup: A gas-phase hydrogenation reactor is required.
-
Procedure:
-
The mixture of 1,4-dicyano-2-butene isomers is vaporized and introduced into the reactor with hydrogen gas (H₂).
-
The reaction is carried out at a temperature of 300°C.[2]
-
A Palladium (Pd) catalyst is used to facilitate the hydrogenation.[2]
-
The product, adiponitrile, is obtained with a selectivity of 95-97%.[2]
-
Quantitative Data Summary
| Step | Reactants | Catalyst | Temperature (°C) | Pressure (bar) | Selectivity (%) |
| Chlorination | 1,3-Butadiene, Cl₂ | None | 200-300 | 1-7 | ~96 (to Dichlorobutenes)[2] |
| Cyanation | Dichlorobutenes, NaCN/HCN | Copper-cyano complex | 80 | - | ~95 (to 1,4-Dicyano-2-butene)[2] |
| Hydrogenation | 1,4-Dicyano-2-butene, H₂ | Palladium (Pd) | 300 | - | 95-97 (to Adiponitrile)[2] |
Section 2: Synthesis of Chloroprene via this compound
The synthesis of chloroprene from butadiene is a multi-step industrial process where this compound is a key intermediate that undergoes isomerization.
Reaction Pathway
The synthesis of chloroprene from butadiene involves the following key steps:
-
Chlorination of Butadiene: Similar to the adiponitrile synthesis, the first step is the chlorination of 1,3-butadiene to produce a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene (cis and trans isomers).
-
Isomerization of 1,4-Dichloro-2-butene: The 1,4-dichloro-2-butene isomers, including the trans form, are isomerized to 3,4-dichloro-1-butene.
-
Dehydrochlorination of 3,4-Dichloro-1-butene: The 3,4-dichloro-1-butene is then dehydrochlorinated to yield the final product, chloroprene.
Experimental Protocols
Protocol 1: Chlorination of 1,3-Butadiene
This initial step is identical to the one in the adiponitrile synthesis.
-
Reaction Setup: A gas-phase reactor suitable for high temperatures and pressures.
-
Procedure:
-
Feed 1,3-butadiene and chlorine gas into the reactor.
-
Maintain the reaction temperature at approximately 250°C and the pressure between 1-7 bar.[1]
-
This free-radical chlorination yields a mixture of cis- and this compound and 3,4-dichloro-1-butene.[1]
-
The selectivity towards the mixture of dichlorobutenes is in the range of 85-95%.[1]
-
Protocol 2: Isomerization of 1,4-Dichloro-2-butene
This protocol details the conversion of the 1,4-dichloro isomers to the desired 3,4-dichloro-1-butene.
-
Reaction Setup: A reactor equipped for heating and catalysis.
-
Procedure:
-
Heat the mixture of dichlorobutenes to a temperature range of 60–120 °C.[3]
-
The isomerization is carried out in the presence of a catalyst, such as copper(I) chloride (CuCl) or iron salts.[1]
-
The lower boiling point of 3,4-dichloro-1-butene (123°C) compared to the 1,4-isomers allows for its continuous removal by distillation, driving the equilibrium towards the desired product.[1]
-
This process can achieve a selectivity of 95-98% for 3,4-dichloro-1-butene.[1]
-
Protocol 3: Dehydrochlorination to Chloroprene
The final step is the elimination of hydrogen chloride to form the diene.
-
Reaction Setup: A reactor suitable for handling alkaline solutions.
-
Procedure:
-
Treat the 3,4-dichloro-1-butene with a dilute alkaline solution, such as sodium hydroxide.
-
The reaction is conducted at a temperature of about 85°C.[1]
-
It is crucial to exclude oxygen during this step to prevent the formation of peroxides which can initiate polymerization of the chloroprene product.[1]
-
Polymerization inhibitors are also added.[3]
-
The yield of chloroprene from this dehydrochlorination step is typically 90-95%.[1]
-
Quantitative Data Summary
| Step | Reactants | Catalyst | Temperature (°C) | Pressure (bar) | Selectivity/Yield (%) |
| Chlorination | 1,3-Butadiene, Cl₂ | None | ~250 | 1-7 | 85-95 (Selectivity to Dichlorobutenes)[1] |
| Isomerization | 1,4-Dichloro-2-butene | CuCl or Iron Salts | 60-120 | - | 95-98 (Selectivity to 3,4-Dichloro-1-butene)[1] |
| Dehydrochlorination | 3,4-Dichloro-1-butene, NaOH | None | ~85 | - | 90-95 (Yield of Chloroprene)[1] |
Logical Workflow Diagram
This compound is a versatile and crucial intermediate derived from the chlorination of butadiene. Its subsequent chemical transformations enable the synthesis of two industrially significant chemicals: adiponitrile and chloroprene. The protocols and data presented herein provide a comprehensive overview for researchers and professionals in the field of chemical synthesis and drug development, highlighting the reaction conditions and pathways that leverage this important building block. While these processes are well-established, ongoing research continues to explore more efficient and sustainable synthetic routes.
References
step-by-step guide for handling and storage of trans-1,4-Dichloro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safe handling, storage, and disposal of trans-1,4-Dichloro-2-butene. Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a distinct odor.[1][2] It is crucial to be aware of its physical and chemical properties to handle it safely.
| Property | Value |
| Molecular Formula | C₄H₆Cl₂[2][3] |
| Molecular Weight | 125.00 g/mol [3] |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 74 - 76 °C @ 40 mm Hg[3][4] |
| Melting Point | 1 - 3 °C[3][4] |
| Flash Point | 53 °C (127.4 °F)[2][3] |
| Density | 1.183 g/cm³[3][4] |
| Solubility | Miscible with alcohol, ether, acetone, and benzene.[2][3] Insoluble in water.[1] |
| Vapor Density | Heavier than air[1] |
Health Hazard Information
This compound is a hazardous chemical that can cause severe health effects.[3][5]
-
Acute Effects : It is corrosive and can cause severe burns to the skin and eyes.[3][6] Inhalation may be fatal, and it is toxic if swallowed or in contact with skin.[3][5] It can cause irritation to the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.[6]
-
Chronic Effects : This chemical is a suspected carcinogen and may cause genetic defects.[3] Prolonged exposure can lead to skin drying and cracking.[6]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.
-
Skin Protection : Wear appropriate protective gloves (e.g., Viton®, Butyl rubber) and clothing to prevent skin exposure.[3]
-
Respiratory Protection : Use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors, especially when working outside a chemical fume hood or in case of spills.[3]
Experimental Protocols
Safe Handling Protocol
-
Training : All personnel must be trained on the proper handling and storage of this compound before use.[6]
-
Ventilation : Always handle this chemical in a well-ventilated area, preferably inside a certified chemical fume hood.[3][5]
-
Ignition Sources : Keep away from open flames, hot surfaces, and other sources of ignition.[3][5] Use spark-proof tools and explosion-proof equipment.[3]
-
Personal Hygiene : Do not eat, drink, or smoke in areas where the chemical is handled.[6] Wash hands thoroughly after handling.
-
Avoid Contact : Do not get in eyes, on skin, or on clothing.[3] Avoid breathing vapors or mist.[3]
Storage Protocol
-
Container : Store in a tightly closed container.[3]
-
Location : Store in a cool, dry, well-ventilated area away from direct sunlight.[5][6]
-
Temperature : It is recommended to keep the chemical refrigerated (below 4°C/39°F).[3]
-
Inert Atmosphere : For long-term storage, keep under an argon blanket to prevent degradation.[3]
-
Incompatibilities : Store away from strong oxidizing agents, strong bases, and metals.[3][6]
Emergency Procedures
Spill Response
-
Evacuate : Immediately evacuate the area of the spill.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Absorb the spill with an inert material such as vermiculite, sand, or earth.[3]
-
Collection : Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[3]
-
Decontamination : Clean the spill area thoroughly.
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Inhalation : Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion : Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[3]
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous waste.[1] All disposal practices must comply with federal, state, and local regulations.
Workflow and Logic Diagrams
The following diagram illustrates the standard workflow for handling and storing this compound.
Caption: Workflow for handling and storage of this compound.
References
Application of trans-1,4-Dichloro-2-butene in the Preparation of Novel Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1,4-Dichloro-2-butene is a versatile bifunctional chemical intermediate with the formula C₄H₆Cl₂.[1] Its structure, featuring two reactive chlorine atoms and a central carbon-carbon double bond, makes it a valuable precursor in the synthesis of a variety of novel materials. This document provides detailed application notes and experimental protocols for its use in the preparation of advanced polymer intermediates. The well-defined trans stereochemistry of the double bond ensures predictable reactivity and stereochemical outcomes in synthetic pathways.[1]
Application Note 1: Synthesis of meso-1,2,3,4-Tetrachlorobutane, a Precursor for Polydienes
This compound serves as a critical starting material for the synthesis of meso-1,2,3,4-tetrachlorobutane. This tetrachlorinated alkane is an important intermediate in the preparation of 2,3-dichloro-1,3-butadiene, a monomer that can be polymerized to produce specialty rubbers and other polymeric materials with unique properties. The chlorination of this compound can be achieved with high yield and selectivity for the meso isomer, which is the desired precursor for the subsequent dehydrochlorination step.
Experimental Workflow for the Synthesis of meso-1,2,3,4-Tetrachlorobutane
References
Application Notes and Protocols for Catalytic Reactions of trans-1,4-Dichloro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various catalytic reactions involving trans-1,4-dichloro-2-butene. This versatile bifunctional reagent is a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals, polymers, and complex heterocyclic structures.[1] The protocols outlined below cover key transformations such as substitution, cross-coupling, and addition reactions, offering a guide for laboratory-scale synthesis.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. When applied to this compound, it allows for the sequential substitution of the chlorine atoms, enabling the synthesis of mono- or di-substituted alkenes. Controlling the reaction stoichiometry and conditions is crucial for achieving selective mono- or diarylation.
Application Note:
This protocol is adapted from general methods for Suzuki-Miyaura couplings of dichloroalkenes.[2] The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand such as XantPhos is critical for facilitating the oxidative addition of the less reactive C-Cl bond.[2] Potassium phosphate serves as the base to activate the boronic acid for transmetalation.[2] The reaction can be performed stepwise to generate unsymmetrical products by isolating the mono-coupled intermediate.[2]
Experimental Protocol: Selective Mono-Arylation
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv.)
-
XantPhos (0.05 equiv.)
-
Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk tube, condenser, etc.)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (argon), combine this compound, the arylboronic acid, Pd(OAc)₂, XantPhos, and K₃PO₄.[2]
-
Add anhydrous toluene to the mixture via syringe.
-
Stir the suspension at room temperature for 5 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-arylated product.
Copper-Catalyzed Allylic Substitution
Copper catalysts are effective for promoting SN2' reactions with allylic halides like this compound. This approach is particularly useful for introducing carbon nucleophiles, such as those derived from Grignard reagents. Asymmetric variants can be achieved using chiral ligands to produce enantioenriched products.
Application Note:
This protocol describes an asymmetric allylic alkylation using a copper-thiophene carboxylate catalyst. The reaction proceeds via an SN2' pathway, where the nucleophile attacks the double bond, displacing one of the chloride leaving groups. The use of a chiral ligand allows for enantioselective formation of the new carbon-carbon bond.
Experimental Protocol: Asymmetric Allylic Alkylation with a Grignard Reagent
Materials:
-
This compound (1.0 equiv.)
-
Grignard reagent (e.g., Alkyl-MgBr) (1.2 equiv.)
-
Copper(I) thiophene-2-carboxylate (CuTC) (0.05 equiv.)
-
Chiral ligand (e.g., (S)-BINAP) (0.05 equiv.)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add CuTC and the chiral ligand.
-
Add anhydrous THF and stir until a homogeneous solution is formed.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add this compound to the catalyst solution.
-
Slowly add the Grignard reagent dropwise over 30 minutes, maintaining the low temperature.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Monitor the reaction for the consumption of the starting material by TLC or GC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the chiral alkylated product.
Phase-Transfer Catalyzed Chlorination
The addition of chlorine across the double bond of this compound can be catalyzed to produce meso-1,2,3,4-tetrachlorobutane, a valuable intermediate for the synthesis of chloroprene.[3] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the reaction between the aqueous or gaseous chlorine and the organic substrate.[3]
Application Note:
This protocol is based on a patented process for the selective synthesis of the meso isomer of 1,2,3,4-tetrachlorobutane.[3] The catalyst, a quaternary ammonium chloride, acts as a chloride ion source. The reaction is sensitive to conditions, with temperature and catalyst loading significantly impacting conversion and selectivity.[3]
Experimental Protocol: Synthesis of meso-1,2,3,4-Tetrachlorobutane
Materials:
-
This compound (1.0 equiv., e.g., 0.235 mole)
-
(C₁₂-C₁₄ alkyl)benzyldimethylammonium chloride (as an 80% solution in ethanol) (0.67 wt %)
-
Chlorine gas
-
Carbon tetrachloride (optional solvent)
-
Reaction vessel with gas inlet, stirrer, and temperature control
Procedure:
-
Charge the reaction vessel with this compound and the quaternary ammonium chloride catalyst. If using a solvent, add carbon tetrachloride.[3]
-
Heat the mixture to the reaction temperature (e.g., 70-75 °C) with efficient stirring.[3]
-
Introduce chlorine gas at a controlled rate (e.g., 0.27 mole per hour) while maintaining the temperature.[3]
-
Continue the chlorine addition until a slight stoichiometric excess is reached (e.g., a final mole ratio of 1.03 chlorine to dichlorobutene).[3]
-
Monitor the conversion of the starting material using vapor phase chromatography.
-
Once the reaction is complete, stop the chlorine flow and cool the mixture to room temperature.
-
If a solvent was used, it can be removed by distillation. The product can be further purified by vacuum distillation or crystallization.
Summary of Quantitative Data
The following tables summarize quantitative data extracted from the cited literature for catalytic reactions involving dichlorobutenes.
Table 1: Catalytic Chlorination of this compound [3]
| Parameter | Example 1 | Example 2 |
| Substrate | 92% this compound | 95.3% this compound |
| Catalyst | (C₁₂-C₁₄ alkyl)benzyldimethylammonium chloride | Methyltri(C₈-C₁₀ alkyl)ammonium chloride |
| Catalyst Loading | 0.67 wt % | 0.25 wt % |
| Temperature (°C) | 70 - 75 | 50 |
| Solvent | None | Carbon Tetrachloride |
| Conversion (%) | 97.5 | 40 |
| Product Ratio (meso:d,l) | 90:10 | 95.6:4.4 |
| Overall Yield (%) | ~100 (Theoretical) | Not specified |
Table 2: Catalytic Isomerization of 3,4-dichloro-1-butene [4]
| Parameter | Value |
| Reaction | Isomerization of 3,4-dichloro-1-butene to 1,4-dichloro-2-butene |
| Catalyst | 5 wt % Fe₂O₃ on TiO₂ |
| Catalyst Amount | 0.04 g |
| Substrate Amount | 0.3 mL |
| Temperature Range (°C) | 60 - 90 |
| Yield | Increases with temperature (graphical data) |
Note: The provided protocols are intended as a starting point and may require optimization for specific substrates and laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals, particularly this compound, which is toxic and corrosive.
References
Application Notes and Protocols: Laboratory-Scale Synthesis of Derivatives from trans-1,4-Dichloro-2-butene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis of various derivatives from trans-1,4-dichloro-2-butene. This versatile starting material offers access to a range of functionalized molecules, including chlorinated alkanes, di-iodinated alkenes, and N-substituted pyrroles, which are valuable intermediates in organic synthesis and drug discovery.
Synthesis of meso-1,2,3,4-Tetrachlorobutane
This protocol details the chlorination of this compound to yield meso-1,2,3,4-tetrachlorobutane, an important precursor for the synthesis of 2,3-dichloro-1,3-butadiene.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagent | Elemental Chlorine (Cl₂) | [1] |
| Catalyst | Methyltri(C₈-C₁₀ alkyl)ammonium chloride | [1] |
| Solvent | Carbon Tetrachloride (CCl₄) | [1] |
| Reaction Temperature | 5°C | [1] |
| Reaction Time | 12 minutes | [1] |
| Molar Ratio (Cl₂ : Substrate) | 1.1 : 1 | [1] |
| Conversion | >95% | [1] |
| Yield of meso-isomer | High | [1] |
Experimental Protocol
Materials:
-
This compound
-
Elemental Chlorine (gas)
-
Methyltri(C₈-C₁₀ alkyl)ammonium chloride ("Aliquat 336")
-
Carbon Tetrachloride (CCl₄)
-
Round-bottom flask equipped with a gas inlet tube, magnetic stirrer, and a condenser.
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 0.049 moles of this compound in 20 mL of carbon tetrachloride.
-
Add 0.25% by weight of methyltri(C₈-C₁₀ alkyl)ammonium chloride to the solution.
-
Cool the reaction mixture to 5°C using an ice bath.
-
Bubble elemental chlorine gas through the stirred solution at a rate of approximately 0.27 moles per hour.
-
Continue the chlorine addition for 12 minutes, at which point the molar ratio of chlorine to the dichlorobutene will be approximately 1.1:1.
-
Upon completion, the reaction mixture can be carefully concentrated under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by recrystallization or distillation to yield pure meso-1,2,3,4-tetrachlorobutane.
Experimental Workflow
Caption: Workflow for the synthesis of meso-1,2,3,4-tetrachlorobutane.
Synthesis of 1,4-Diiodo-2-butene
This protocol describes the conversion of this compound to trans-1,4-diiodo-2-butene via a Finkelstein reaction. This di-iodinated derivative is a useful intermediate for subsequent coupling and substitution reactions.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | This compound | [2] |
| Reagent | Sodium Iodide (NaI) | [2] |
| Solvent | Acetone | [2] |
| Reaction Condition | Reflux | [2][3] |
| Driving Force | Precipitation of NaCl | [2] |
| Product | trans-1,4-Diiodo-2-butene | [2] |
| Expected Yield | High | [2] |
Experimental Protocol
Materials:
-
This compound
-
Sodium Iodide (anhydrous)
-
Acetone (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Filter funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous acetone.
-
Add a molar excess (typically 2.2 to 2.5 equivalents) of anhydrous sodium iodide to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The formation of a white precipitate (sodium chloride) should be observed.
-
Continue refluxing for a period of 2 to 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.
-
Wash the filter cake with a small amount of cold acetone.
-
Combine the filtrate and washings, and remove the acetone under reduced pressure.
-
The resulting crude trans-1,4-diiodo-2-butene can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography.
Experimental Workflow
Caption: Workflow for the Finkelstein synthesis of trans-1,4-diiodo-2-butene.
Synthesis of N-Substituted Pyrroles
This protocol outlines a general procedure for the synthesis of N-substituted pyrroles by the reaction of this compound with primary amines. This method provides a direct route to this important class of heterocycles.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Reagent | Primary Amine (e.g., Aniline, Benzylamine) | [4] |
| Solvent | Ethanol or other suitable polar solvent | General Knowledge |
| Base | Sodium Carbonate or Triethylamine (optional) | General Knowledge |
| Reaction Condition | Reflux | General Knowledge |
| Product | N-Substituted Pyrrole | [4] |
| Expected Yield | Moderate to Good | General Knowledge |
Experimental Protocol
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Ethanol
-
Sodium carbonate (optional, as a base)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1 equivalent) in ethanol.
-
If the amine salt is used or to neutralize the HCl formed during the reaction, add a slight excess of a base like sodium carbonate or triethylamine (approximately 2.2 equivalents).
-
To the stirred solution, add this compound (1 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-substituted pyrrole.
-
Purify the crude product by column chromatography on silica gel or by distillation/recrystallization.
Reaction Pathway
Caption: Pathway for the synthesis of N-substituted pyrroles.
Synthesis of 3,4-Dichloroadipic Acid
This protocol describes the oxidative cleavage of the double bond in this compound to form 3,4-dichloroadipic acid. This method utilizes a ruthenium catalyst with a terminal oxidant.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | This compound | [5][6] |
| Catalyst | Ruthenium(III) chloride (RuCl₃) or similar Ru complex | [5] |
| Terminal Oxidant | Sodium periodate (NaIO₄) or Hydrogen Peroxide (H₂O₂) | [5][6] |
| Solvent System | Acetonitrile/Water/Ethyl Acetate or tert-Butanol/Water | [5][7] |
| Reaction Temperature | Room Temperature to Reflux | [5] |
| Product | 3,4-Dichloroadipic Acid | [5] |
| Expected Yield | Good to Excellent | [5] |
Experimental Protocol
Materials:
-
This compound
-
Ruthenium(III) chloride hydrate (catalytic amount)
-
Sodium periodate (4-5 equivalents)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Round-bottom flask with a magnetic stirrer.
Procedure:
-
In a round-bottom flask, dissolve this compound in a solvent mixture of acetonitrile, ethyl acetate, and water (e.g., 2:2:3 v/v/v).
-
Add a catalytic amount of ruthenium(III) chloride hydrate (e.g., 1-2 mol%).
-
To the stirred solution, add sodium periodate portion-wise over a period of 1-2 hours, maintaining the temperature between 20-25°C with a water bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction by adding a small amount of a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 3,4-dichloroadipic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).
Experimental Workflow
Caption: Workflow for the synthesis of 3,4-dichloroadipic acid.
References
- 1. US3901950A - Process for the chlorination of this compound to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. Ruthenium-Catalyzed Oxidative Cleavage of Alkynes to Carboxylic Acids [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude trans-1,4-Dichloro-2-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude trans-1,4-Dichloro-2-butene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized from the chlorination of butadiene, often contains several impurities. The most common are the cis-isomer (cis-1,4-dichloro-2-butene) and 3,4-dichloro-1-butene.[1] Higher boiling point impurities, such as tetrachlorobutanes, may also be present in smaller amounts.[1]
Q2: What are the primary purification techniques for crude this compound?
A2: The primary methods for purifying crude this compound are fractional distillation under reduced pressure, recrystallization, and flash column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q3: Why is it important to purify this compound?
A3: The presence of isomers, particularly cis-1,4-dichloro-2-butene and 3,4-dichloro-1-butene, can lead to undesired side products and lower yields in subsequent reactions. For instance, in the synthesis of meso-1,2,3,4-tetrachlorobutane, the presence of these isomers can result in the formation of the undesired d,l-racemate.[1]
Q4: What are the safety precautions for handling 1,4-Dichloro-2-butene?
A4: 1,4-Dichloro-2-butene is a hazardous substance and must be handled with appropriate safety measures. It is flammable, toxic if swallowed or in contact with skin, and may cause cancer.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of cis and trans isomers | - Inefficient distillation column.- Incorrect pressure or temperature control.- Column flooding. | - Ensure the fractionating column has a sufficient number of theoretical plates.- Carefully control the vacuum and heating mantle temperature to maintain a slow and steady distillation rate.- Reduce the distillation rate to prevent column flooding. |
| Product decomposes in the distillation pot | - Overheating.- Presence of non-volatile acidic or basic impurities catalyzing decomposition. | - Use a lower distillation temperature by applying a higher vacuum.- Consider a pre-purification step, such as a wash with dilute sodium bicarbonate solution, to remove acidic impurities. |
| Isomerization of the product during distillation | - Prolonged heating can cause isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene. | - Minimize the distillation time.- Use the lowest possible temperature by employing a high vacuum. |
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize | - Solution is not supersaturated.- Incorrect solvent system. | - Concentrate the solution by slowly evaporating the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Try a different solvent or a mixture of solvents. Good single solvents for non-polar compounds are hexane or methanol. A mixed solvent system like hexane/ethyl acetate could also be effective. |
| Product oils out | - The boiling point of the solvent is higher than the melting point of the product.- The solution is cooled too quickly. | - Use a lower boiling point solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low recovery of pure product | - Too much solvent was used.- The product is significantly soluble in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the solution is thoroughly cooled to maximize crystal formation.- Try a solvent in which the product has lower solubility at cold temperatures. |
Flash Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of isomers | - Incorrect mobile phase polarity.- Column overloading. | - Optimize the solvent system using thin-layer chromatography (TLC) first. A common starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.[3]- Do not exceed the loading capacity of the column. A general rule is to use a silica gel mass of at least 50 times the mass of the crude product. |
| Product elutes too quickly or too slowly | - Mobile phase is too polar or not polar enough. | - Adjust the polarity of the mobile phase. Increase the proportion of the more polar solvent (e.g., ethyl acetate) to speed up elution, or increase the proportion of the less polar solvent (e.g., hexanes) to slow it down. |
| Streaking of bands on the column | - The compound is not very soluble in the mobile phase.- The silica gel is too acidic. | - Add a small amount of a more polar solvent to the mobile phase to improve solubility.- For acid-sensitive compounds, the silica gel can be deactivated with triethylamine.[4] |
Quantitative Data
Table 1: Physical Properties of 1,4-Dichloro-2-butene Isomers
| Property | This compound | cis-1,4-Dichloro-2-butene | 3,4-Dichloro-1-butene |
| CAS Number | 110-57-6 | 1476-11-5 | 760-23-6 |
| Molecular Weight ( g/mol ) | 125.00 | 125.00 | 125.00 |
| Boiling Point (°C) | 155 | 152 | 123.4 |
| Boiling Point (°C at 40 mmHg) | 74-76[5][6] | - | - |
| Melting Point (°C) | 1-3[5][6] | -48[7] | - |
| Density (g/mL at 25°C) | 1.183[5][6] | 1.188[7] | 1.166 |
Table 2: Purity and Yield Data for Purification Techniques
| Purification Technique | Typical Purity Achieved | Expected Yield | Primary Impurities Removed |
| Fractional Distillation | >98% | 70-85% | cis-1,4-dichloro-2-butene, 3,4-dichloro-1-butene |
| Recrystallization | >99% | 60-80% | cis-1,4-dichloro-2-butene, minor impurities |
| Flash Column Chromatography | >99% | 50-75% | Isomeric and other impurities |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
-
Setup : Assemble a fractional distillation apparatus with a vacuum adapter, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask : Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
Applying Vacuum : Gradually apply vacuum to the system. A pressure of around 40 mmHg is recommended.[5][6]
-
Heating : Begin heating the distillation flask gently with a heating mantle.
-
Collecting Fractions :
-
Collect the first fraction, which will be enriched in the lower-boiling impurity, 3,4-dichloro-1-butene.
-
As the temperature rises, collect the main fraction of this compound, which should distill at approximately 74-76 °C at 40 mmHg.[5][6]
-
The higher-boiling cis-isomer and other impurities will remain in the distillation flask.
-
-
Analysis : Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine their purity.
Protocol 2: Purification by Recrystallization
-
Solvent Selection : Based on the principle of "like dissolves like," a non-polar or moderately polar solvent is suitable. Methanol or hexane are good choices.
-
Dissolution : In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol) and gently heat the mixture on a hot plate until the solid completely dissolves.
-
Cooling and Crystallization : Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying : Dry the purified crystals under vacuum.
-
Analysis : Determine the melting point of the crystals and analyze the purity by GC-MS. The melting point of pure this compound is 1-3 °C.[5][6]
Protocol 3: Purification by Flash Column Chromatography
-
Column Preparation :
-
Pack a glass chromatography column with silica gel (230-400 mesh) as the stationary phase.[8]
-
Equilibrate the column with the chosen mobile phase, a low-polarity solvent system such as a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by prior TLC analysis.
-
-
Sample Loading :
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution :
-
Begin eluting the column with the mobile phase, applying positive pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.
-
The trans-isomer, being less polar than the cis-isomer, will typically elute first.
-
-
Fraction Collection : Collect fractions in test tubes or vials.
-
Analysis : Monitor the separation by TLC and combine the fractions containing the pure trans-isomer. Analyze the final product by GC-MS.
Visualizations
Caption: Decision workflow for purification of crude this compound.
Caption: Troubleshooting guide for the fractional distillation of this compound.
References
- 1. US3901950A - Process for the chlorination of this compound to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
- 2. This compound | 110-57-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Purification [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. This compound 98 110-57-6 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgsyn.org [orgsyn.org]
common side reactions and byproducts in trans-1,4-Dichloro-2-butene chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-1,4-dichloro-2-butene.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers and impurities found in commercial this compound and how can they affect my reaction?
A1: Commercial this compound is often a mixture of isomers. The primary component is the trans-isomer (typically 95-98%), but it can be contaminated with the cis-1,4-dichloro-2-butene isomer (2-5%) and 3,4-dichloro-1-butene.[1][2] The presence of these isomers is critical as they can lead to undesired side products. For example, in the chlorination to produce meso-1,2,3,4-tetrachlorobutane, isomeric dichlorobutenes will produce the unwanted d,l-racemate, complicating purification and reducing the yield of the target molecule.[2]
Q2: How should I store this compound to prevent degradation?
A2: Store this compound in a cool, tightly sealed container at 2-8°C.[1] The compound is a combustible liquid and is incompatible with strong oxidizers (like chlorates, nitrates, peroxides), strong bases, strong acids, and some metals, which may cause fires or explosions.[3][4] It can also react slowly with water to form hydrochloric acid, so an anhydrous environment is essential.[1][3]
Q3: What are the primary safety concerns when handling this compound?
A3: this compound is a corrosive and toxic chemical.[1][5] It can be absorbed through the skin and is a severe irritant to the skin, eyes, and respiratory tract, causing burns, coughing, and shortness of breath.[5] It is classified as a flammable liquid and its vapors can form explosive mixtures with air.[3][6] When heated to decomposition, it emits poisonous gases, including hydrogen chloride.[1][3] Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion in Chlorination Reactions
Problem: The chlorination of this compound to meso-1,2,3,4-tetrachlorobutane has stalled or resulted in a low yield.
Possible Causes & Solutions:
-
Sub-optimal Temperature: The reaction temperature is a critical parameter. Operating at too low a temperature can slow the reaction rate, while too high a temperature can favor the formation of substitution byproducts.[2]
-
Improper Stoichiometry: An insufficient amount of chlorine will lead to incomplete conversion. A slight excess of chlorine (e.g., 101-105% of the stoichiometric amount) can drive the reaction to completion.[2]
-
Absence of Catalyst/Inhibitor: This specific reaction benefits from the presence of a chloride ion source (catalyst) and a free-radical inhibitor (like oxygen) to suppress side reactions and favor the formation of the desired meso-isomer.[2]
-
Poor Agitation: Inefficient mixing can lead to localized concentration gradients and reduced reaction rates. Ensure vigorous and efficient agitation throughout the reaction.[2]
Issue 2: Formation of Unexpected Byproducts
Problem: My reaction produced a significant amount of unintended side products, complicating purification.
Possible Causes & Solutions:
-
Isomeric Impurities: As mentioned in the FAQ, the presence of cis-1,4-dichloro-2-butene or 3,4-dichloro-1-butene in the starting material will lead to the formation of the d,l-diastereomer instead of the desired meso-product in chlorination reactions.[2]
-
Solution: Use starting material with the highest possible trans-isomer purity. If necessary, purify the starting material to remove lower-boiling isomeric impurities.[2]
-
-
Substitution Reactions: In chlorination, substitution products can form, especially in the absence of a free-radical inhibitor or at elevated temperatures.[2]
-
Solution: Ensure a free-radical inhibitor is present. For the chlorination to tetrachlorobutane, maintaining an oxygen partial pressure of at least 1 mm Hg is recommended.[2]
-
-
Reaction with Water: The presence of moisture can lead to the formation of hydrochloric acid, which can catalyze undesired side reactions or degrade products.[1][3]
-
Solution: Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Quantitative Data Summary
The following table summarizes key quantitative data from a patented process for the high-yield chlorination of this compound.[2]
| Parameter | Condition 1 | Condition 2 |
| Starting Material Purity | 95.3% trans-isomer | Not specified |
| Reaction Temperature | 50°C | 70-75°C |
| Chlorine Stoichiometry | N/A (40% conversion) | 1.03 mole ratio (Cl₂ to dichlorobutene) |
| Conversion Rate | 40% | 97.5% |
| Product Ratio (meso:d,l) | 95.6 : 4.4 | 90 : 10 |
| Overall Yield | Not specified | Virtually theoretical |
Experimental Protocols
Key Experiment: High-Yield Synthesis of meso-1,2,3,4-Tetrachlorobutane
This protocol is adapted from a patented industrial process for the selective chlorination of this compound.[2]
Materials:
-
This compound (high purity, >95%)
-
Elemental chlorine (gas)
-
Quaternary ammonium chloride (as a chloride ion source)
-
Carbon tetrachloride (or other chlorination-resistant solvent)
-
Oxygen (as a free-radical inhibitor)
Procedure:
-
Apparatus Setup: In a fume hood, equip a multi-necked flask with a gas inlet tube, a condenser, a thermometer, and an efficient mechanical stirrer.
-
Reaction Mixture Preparation: Charge the flask with this compound and the solvent (e.g., carbon tetrachloride, up to 80% by weight). Add the chloride ion source (e.g., a quaternary ammonium chloride) to achieve a concentration of at least 1x10⁻⁵ gram formula weight per kilogram of solution.
-
Initiate Inhibition: Introduce oxygen into the headspace above the reaction mixture to act as a free-radical inhibitor.
-
Chlorine Addition: Heat the agitated mixture to the desired reaction temperature (e.g., 70-75°C). Begin bubbling chlorine gas into the solution at a controlled rate.
-
Monitoring: Monitor the reaction progress by methods such as GC to determine the conversion of the starting material.
-
Completion: Continue chlorine addition until the desired conversion is reached (e.g., a final mole ratio of chlorine to dichlorobutene of ~1.03).
-
Workup: Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl. The product mixture can then be purified by distillation or crystallization.
Visualizations
Caption: Troubleshooting logic for common reaction issues.
Caption: Workflow for the chlorination of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. US3901950A - Process for the chlorination of this compound to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
- 3. This compound | 110-57-6 [chemicalbook.com]
- 4. This compound | 764-41-0 [chemicalbook.com]
- 5. nj.gov [nj.gov]
- 6. agilent.com [agilent.com]
optimizing reaction conditions for trans-1,4-Dichloro-2-butene (temperature, solvent, catalyst)
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of trans-1,4-dichloro-2-butene. The information is designed to help optimize reaction conditions—specifically temperature, solvent, and catalyst—to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing this compound? A1: The principal commercial route involves the chlorination of 1,3-butadiene.[1][2] This reaction typically occurs in either a liquid or vapor phase and produces a mixture of isomers, including the desired this compound, along with cis-1,4-dichloro-2-butene and 3,4-dichloro-1-butene.[2][3][4] The desired trans isomer is often isolated after catalytic isomerization of the other byproducts.[1]
Q2: What are the most critical parameters to control during the synthesis? A2: The three most critical parameters to control are temperature, solvent selection, and the use of catalysts or inhibitors. The chlorination of butadiene is a highly exothermic reaction, making temperature control essential to prevent side reactions and ensure safety.[5] Solvent choice impacts reaction rate, selectivity, and heat management, while catalysts can influence the isomerization equilibrium between the dichlorobutene products.
Q3: How does temperature influence the reaction and what is the optimal range? A3: Temperature significantly affects both the reaction rate and the distribution of isomers. The liquid phase chlorination of butadiene is typically conducted at temperatures between 25°C and 100°C.[5] For subsequent reactions, such as the further chlorination of the product to meso-1,2,3,4-tetrachlorobutane, a broader range of 0°C to 120°C may be used, with an optimal range often cited as 70°C to 100°C.[6] Precise temperature control is crucial for maximizing the yield of the desired trans-isomer.
Q4: Which solvents are recommended for this synthesis and why? A4: Solvents serve as diluents to help manage the exothermic nature of the reaction and can improve product yield.[5] The ideal solvent should be inert to elemental chlorine under the reaction conditions.[5] Commonly used solvents include:
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Hydrocarbons: Butane or pentane.[5]
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Chlorinated Solvents: Carbon tetrachloride has been used, though modern practices often favor less hazardous alternatives like dichloromethane (CH₂Cl₂).[6][7]
-
Fluorinated Solvents: Certain fluorinated solvents are also effective.[5] The solvent's boiling point can be leveraged for evaporative cooling to dissipate the heat of the reaction.[5]
Q5: What is the role of catalysts and inhibitors in this process? A5: Catalysts are primarily used to manage the isomerization of the dichlorobutene mixture. For instance, after the initial chlorination, a catalyst can be used to convert the co-produced 3,4-dichloro-1-butene into the desired 1,4-dichloro-2-butene isomers.[1][4] In other contexts, such as the further chlorination of this compound, sources of chloride ions like quaternary ammonium chlorides can act as catalysts.[6] Additionally, free-radical inhibitors are often added to the reactor to suppress undesirable side reactions, such as polymerization or non-selective chlorination.[5][6]
Q6: What are the common byproducts and how can their formation be minimized? A6: The main byproducts are the isomeric forms of dichlorobutene: 3,4-dichloro-1-butene and cis-1,4-dichloro-2-butene.[2][3] Their formation is an inherent part of the butadiene chlorination process. Minimizing these byproducts at the initial stage involves careful control of reaction conditions. Post-synthesis, the mixture is often heated in the presence of a catalyst to establish an equilibrium that can be shifted to favor the desired isomer.[2][4] Final purification is typically achieved through fractional distillation, as the isomers have different boiling points.[3]
Troubleshooting Guide
Problem: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incorrect Reaction Temperature | The reaction is highly exothermic. Ensure the temperature is maintained within the optimal 25-100°C range. Use a cooling system or an evaporatively cooled reactor to dissipate heat effectively.[5] |
| Suboptimal Solvent Choice | The solvent may not be sufficiently inert or may not provide adequate heat transfer. Consider using solvents like butane, pentane, or specific fluorinated solvents that are inert to chlorine.[5] Ensure the solvent-to-product ratio is high enough (e.g., 2:1 to 11:1) to act as a diluent.[5] |
| Poor Isomerization | The reaction mixture requires isomerization to convert 3,4-dichloro-1-butene to the 1,4-dichloro isomers. This is achieved by heating the mixture, sometimes with a catalyst, to 60–120 °C.[4] |
| Presence of Free-Radical Reactions | Unwanted side reactions can consume starting material. Add a free-radical inhibitor to the reactor to reduce or eliminate free-radical chlorination.[5] |
Problem: High Levels of Isomeric Impurities in Final Product
| Possible Cause | Recommended Solution |
| Ineffective Purification | The boiling points of the isomers are close, making separation difficult. Utilize efficient fractional distillation to separate the lower-boiling 3,4-dichloro-1-butene from the desired product.[3] |
| Unfavorable Equilibrium | The reaction conditions may favor the formation of undesired isomers. After the initial chlorination, heat the mixture to establish an equilibrium among the isomers, which can then be separated.[2][4] |
| Incorrect Catalyst for Isomerization | If using a catalyst to promote isomerization, ensure it is active and appropriate for converting the undesired isomers to the desired trans-1,4 product. |
Experimental Protocols & Data
Example Experimental Protocol: Liquid-Phase Chlorination of Butadiene
This protocol is a generalized representation based on patent literature and should be adapted with appropriate safety measures in a laboratory setting.
-
Reactor Setup: Charge an evaporatively cooled reactor with a suitable inert solvent, such as pentane or a fluorinated solvent. The solvent-to-expected dichlorobutene product ratio should be between 3:1 and 6:1.[5]
-
Add Inhibitor: Introduce a free-radical inhibitor into the reactor to prevent unwanted side reactions.[5]
-
Reactant Feed: Begin feeding liquid 1,3-butadiene and gaseous elemental chlorine into the reactor. Maintain a temperature between 25°C and 100°C.[5] The heat of the reaction will be removed by the vaporization of the low-boiling solvent and unreacted butadiene.
-
Condensation and Recycle: The overhead vapor from the reactor should be passed through a condenser and returned to the reactor to maintain a constant volume and temperature.[5]
-
Reaction Monitoring: Monitor the reaction progress by analyzing samples for the consumption of butadiene and the formation of dichlorobutene isomers.
-
Workup and Isomerization: Once the reaction is complete, the resulting mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-enes is heated to 60-120°C, potentially with a catalyst, to isomerize the mixture.[4]
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Purification: The final mixture is purified by fractional distillation to isolate the this compound.[3]
Summary of Reaction Conditions
| Temperature | Solvent | Catalyst / Additive | Outcome | Reference |
| 25-100°C | Butane, Pentane, or Fluorinated Solvents | Free-Radical Inhibitor | Produces a mixture of 3,4-dichlorobutene-1 and 1,4-dichlorobutene-2. | [5] |
| 70-75°C | None (neat) | (C₈-C₁₂)alkyl)benzyldimethylammonium chloride | 97.5% conversion of dichlorobutene to tetrachlorobutane. | [6] |
| 50°C | Carbon Tetrachloride | Methyltri(C₈-C₁₀ alkyl)ammonium chloride | 40% conversion of dichlorobutene to tetrachlorobutane. | [6] |
| 60-120°C | Varies | Isomerization Catalyst | Isomerizes the mixture of 1,4- and 3,4-dichlorobutenes. | [4] |
Visualizations
Reaction and Isomerization Pathway
Caption: Synthesis pathway from butadiene to this compound.
Troubleshooting Workflow for Low Product Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 5. US5077443A - Process for the liquid phase chlorination of 1,3-butadiene - Google Patents [patents.google.com]
- 6. US3901950A - Process for the chlorination of this compound to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
- 7. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
how to improve yield and selectivity in trans-1,4-Dichloro-2-butene reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-1,4-dichloro-2-butene. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you improve yield and selectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when working with this compound?
A1: The primary challenges stem from its bifunctional nature as an allylic dihalide. Key issues include:
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Controlling Selectivity: Achieving selective mono- or di-substitution can be difficult. The initial substitution product can sometimes be more reactive than the starting material.
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Low Yields: Undesired side reactions such as elimination, polymerization, and hydrolysis can significantly lower the yield of the target product.
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Isomerization: The trans isomer can potentially isomerize to the cis isomer or other structural isomers under certain reaction conditions, leading to a mixture of products.
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SN2 vs. SN2' Reactivity: As an allylic halide, it can undergo nucleophilic attack at two different positions (the α-carbon, SN2, or the γ-carbon, SN2'), which can affect the regioselectivity of the reaction.
Q2: How can I favor mono-substitution over di-substitution?
A2: To favor mono-substitution, you should aim to have the this compound in excess relative to the nucleophile. Key strategies include:
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Stoichiometry: Use a molar ratio of this compound to nucleophile of greater than 1:1 (e.g., 1.2:1 or higher).
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Slow Addition: Add the nucleophile slowly to the reaction mixture containing the dichlorobutene. This keeps the instantaneous concentration of the nucleophile low, reducing the likelihood of a second substitution on the initially formed product.
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Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and may favor mono-substitution.
Q3: What conditions are best to promote di-substitution?
A3: To achieve di-substitution, the nucleophile should be in excess.
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Stoichiometry: Use at least two equivalents of the nucleophile for every equivalent of this compound. An excess of the nucleophile (e.g., 2.2 equivalents or more) is often used to drive the reaction to completion.
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Elevated Temperature: Higher temperatures can provide the necessary activation energy for the second substitution to occur.
Q4: What is the role of the solvent in these reactions?
A4: The choice of solvent is critical for controlling the reaction pathway and rate.[1]
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Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SN2 reactions. They solvate the cation of a salt-based nucleophile, leaving the anion more "naked" and nucleophilic, which increases the reaction rate.
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Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate both the cation and the anion of the nucleophile. While they can dissolve many nucleophiles, they can also form hydrogen bonds with the nucleophile, reducing its reactivity. However, they are effective at stabilizing carbocation intermediates, which would favor an SN1 pathway if the substrate were prone to it (e.g., tertiary halides).[2] For primary and secondary allylic halides like this compound, SN2 is more common.
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Nonpolar Solvents (e.g., Toluene, Hexane): These are often used in phase-transfer catalysis systems where the nucleophile is in an aqueous phase and the substrate is in the organic phase.
Q5: How can Phase-Transfer Catalysis (PTC) improve my reaction?
A5: Phase-transfer catalysis is an excellent technique when your nucleophile (often an inorganic salt) is soluble in an aqueous phase, while the this compound is in an immiscible organic phase. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the nucleophile from the aqueous phase to the organic phase, allowing the reaction to proceed at a much faster rate.[3] This can lead to higher yields, reduced reaction times, and the ability to use less harsh conditions.[3]
Troubleshooting Guides
Issue 1: Low Product Yield
| Possible Cause | Troubleshooting Steps |
| Side Reactions (Elimination) | * Use a less sterically hindered, non-basic nucleophile if possible. * Employ milder reaction conditions (e.g., lower temperature). * If a base is required, use a non-nucleophilic base. |
| Polymerization | * Ensure the absence of radical initiators; consider adding a radical inhibitor. * Work at lower concentrations (high dilution) to disfavor intermolecular reactions. * Maintain a consistent and controlled temperature. |
| Hydrolysis of Substrate | * Use anhydrous (dry) solvents and reagents. * Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Poor Reactivity | * Increase the reaction temperature. * Switch to a more polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophile reactivity. * Consider using a phase-transfer catalyst if applicable. * If the nucleophile is weak, it may be necessary to convert it to a more potent form (e.g., deprotonating an alcohol to an alkoxide). |
Issue 2: Poor Selectivity (Mixture of Mono- and Di-substituted Products)
| Possible Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | * For Mono-substitution: Use an excess of this compound (e.g., 1.2 to 2 equivalents). Add the nucleophile slowly to the reaction mixture. * For Di-substitution: Use an excess of the nucleophile (e.g., >2.2 equivalents). |
| Reaction Temperature Too High | * Lower the reaction temperature to gain better control over the reaction rate. This is particularly important when trying to isolate the mono-substituted product. |
| High Concentration | * For mono-substitution, running the reaction at a lower concentration can sometimes improve selectivity by reducing the frequency of collisions between the mono-substituted product and the remaining nucleophile. |
Data Presentation: Quantitative Reaction Outcomes
The following tables summarize quantitative data for select reactions involving this compound under various conditions.
Table 1: Chlorination of this compound to 1,2,3,4-Tetrachlorobutane
| Starting Material | Catalyst | Solvent | Temperature (°C) | Conversion (%) | meso:d,l Isomer Ratio | Yield of Tetrachlorobutane (%) | Reference |
| 92% this compound | (C12-C14 alkyl)benzyldimethylammonium chloride (0.67 wt%) | None | 70-75 | 97.5 | 90:10 | ~100 | --INVALID-LINK-- |
| 95.3% this compound | (C12-C14 alkyl)benzyldimethylammonium chloride | Carbon Tetrachloride | 50 | 40 | 95.6:4.4 | Not specified | --INVALID-LINK-- |
Table 2: Nucleophilic Substitution with Cyanide
| Substrate | Nucleophile | Catalyst | Solvent | Outcome | Reference |
| 1,4-dichloro-2-butene | Sodium Cyanide | Cuprous Chloride | Acetonitrile | Synthesis of 1,4-dicyano-2-butene | --INVALID-LINK-- |
| 1,4-dichloro-2-butene | Sodium Cyanide | Cuprous Bromide | n-Butyronitrile | Synthesis of 1,4-dicyano-2-butene | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of meso-1,2,3,4-Tetrachlorobutane via Chlorination
This protocol is adapted from a patented industrial process.[4]
Materials:
-
This compound (containing 92% trans isomer) (29.5 g, 0.235 mol)
-
(C12-C14 alkyl)benzyldimethylammonium chloride (phase-transfer catalyst) (0.25 g)
-
Chlorine gas
Procedure:
-
To a reaction vessel equipped with a stirrer, gas inlet, and temperature control, add 29.5 g of this compound and 0.25 g of the catalyst.
-
Heat the mixture to 70-75°C with efficient agitation.
-
Introduce chlorine gas at a rate of 0.27 mol per hour for approximately 54 minutes, achieving a final mole ratio of chlorine to dichlorobutene of 1.03.
-
Monitor the reaction progress by gas chromatography.
-
Upon completion (disappearance of starting material), stop the chlorine flow and cool the reaction mixture.
-
The product can be purified by distillation under reduced pressure.
Expected Outcome:
-
Conversion of this compound: 97.5%
-
Yield of 1,2,3,4-tetrachlorobutane: Nearly quantitative
-
Selectivity: 90:10 ratio of meso to d,l isomers
Protocol 2: General Procedure for Di-substitution with an Amine Nucleophile (e.g., Piperidine)
This is a general protocol based on standard organic synthesis principles for SN2 reactions.
Materials:
-
This compound (1.25 g, 10 mmol)
-
Piperidine (2.04 g, 24 mmol, 2.4 equivalents)
-
Potassium carbonate (3.32 g, 24 mmol)
-
Acetonitrile (50 mL, anhydrous)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere.
-
Add this compound, potassium carbonate, and anhydrous acetonitrile to the flask.
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Add piperidine to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
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Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
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The crude product can be purified by column chromatography on silica gel.
Visualized Workflows and Relationships
Caption: Troubleshooting workflow for addressing low product yield.
Caption: Key parameters for controlling reaction selectivity.
Caption: Interplay of reaction parameters and outcomes.
References
Technical Support Center: Troubleshooting Reactions with trans-1,4-Dichloro-2-butene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving trans-1,4-dichloro-2-butene.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions that this compound undergoes?
This compound is a versatile bifunctional reagent primarily used in:
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Nucleophilic Substitution (SN2): The two chlorine atoms serve as good leaving groups, allowing for stepwise or double substitution by a variety of nucleophiles.[1] This is a common pathway for creating C-N, C-O, C-S, and C-C bonds.
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Grignard Reagent Formation: While challenging, it is possible to form a Grignard reagent at one or both of the chlorinated carbons. However, this is often complicated by side reactions.
-
Chlorination: The double bond can be chlorinated to yield tetrachlorobutane isomers.[2]
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Cross-Coupling Reactions: It can act as an electrophilic partner in various cross-coupling reactions, such as Suzuki and Heck couplings, to introduce a trans-butene moiety.[1]
Q2: My reaction with this compound is sluggish or not proceeding. What are the general considerations?
Several factors can contribute to a slow or failed reaction:
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Purity of Starting Material: Technical grade this compound can contain the cis-isomer and other impurities that may interfere with the desired reaction.[3] The cis-isomer, for instance, is known to favor cyclization reactions with amines, leading to unexpected side products.[4]
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Solvent Choice: The choice of solvent is critical. For nucleophilic substitutions, polar aprotic solvents like DMF or DMSO are often used to enhance the nucleophilicity of the reacting anion.[5] For Grignard reactions, anhydrous ether or THF is essential.
-
Temperature: Reaction temperature can significantly impact the outcome. For nucleophilic substitutions, higher temperatures can sometimes favor elimination side reactions, leading to lower yields of the desired substitution product.
-
Moisture: this compound is sensitive to moisture and can slowly hydrolyze to form hydrochloric acid.[3] All reactions, especially those involving organometallics like Grignard reagents, should be conducted under strictly anhydrous conditions.
Q3: I am observing a significant amount of polymeric material in my reaction. What could be the cause?
Polymerization is a common side reaction, particularly under certain conditions:
-
Presence of Lewis Acids or Protic Acids: These can initiate cationic polymerization.
-
Radical Initiators: Trace impurities or exposure to light and heat can trigger free-radical polymerization.
-
Reaction with certain nucleophiles/bases: Strong bases can induce elimination followed by polymerization. The use of polymerization inhibitors may be necessary in some cases, such as in the synthesis of chloroprene.[6]
Troubleshooting Guide: Nucleophilic Substitution Reactions
Nucleophilic substitution is one of the most common applications of this compound. Below are troubleshooting tips for common issues.
Problem 1: Low or No Yield of the Desired Substitution Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Poor Nucleophile Reactivity | The nucleophile may not be strong enough. Consider using a stronger nucleophile or changing the solvent to a polar aprotic one (e.g., DMF, DMSO) to increase nucleophilicity. |
| Presence of Water | Water can hydrolyze the starting material and react with strong nucleophiles. Ensure all glassware is flame-dried and use anhydrous solvents. |
| Suboptimal Reaction Temperature | If the reaction is too slow, gradually increase the temperature. Be cautious, as excessively high temperatures can promote elimination byproducts. |
| Inadequate Mixing | If the reaction is heterogeneous, ensure vigorous stirring to maximize the contact between reactants. |
| Use of Phase-Transfer Catalyst (PTC) | For reactions with ionic nucleophiles in a biphasic system (e.g., aqueous/organic), a phase-transfer catalyst (like a quaternary ammonium salt) can dramatically improve the reaction rate and yield by transporting the nucleophile into the organic phase.[7][8][9] |
Problem 2: Formation of Elimination Byproducts (e.g., Chloroprene Derivatives)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Strongly Basic Nucleophile/Reagent | Nucleophiles that are also strong bases can favor elimination. If possible, use a less basic nucleophile. |
| High Reaction Temperature | Higher temperatures generally favor elimination over substitution. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Steric Hindrance | A sterically hindered nucleophile may favor elimination. If possible, choose a smaller nucleophile. |
Problem 3: Formation of Unexpected Side Products
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| cis-Isomer Impurity | The presence of cis-1,4-dichloro-2-butene can lead to cyclic byproducts, especially with amines.[4] Purify the starting material if necessary. |
| Double Substitution vs. Mono-Substitution | If only mono-substitution is desired, use a molar excess of this compound relative to the nucleophile and add the nucleophile slowly. |
| Dehydrohalogenation | In the presence of a base, dehydrohalogenation can occur, leading to conjugated dienes which might further react or polymerize. This is a known issue in the synthesis of 1,4-dicyano-2-butene.[10] Careful control of pH and temperature is crucial. |
Experimental Protocol: Synthesis of trans-1,4-Dicyano-2-butene
This protocol describes the double nucleophilic substitution of this compound with sodium cyanide.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Acetonitrile (anhydrous)
-
Copper(II) sulfate (CuSO₄) (optional, as catalyst)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium cyanide (2.2 equivalents) and a catalytic amount of copper(II) sulfate (optional).
-
Add anhydrous acetonitrile to the flask.
-
Slowly add this compound (1.0 equivalent) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
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The product can be further purified by recrystallization.
Note on Yield: Yields for this reaction can be significantly impacted by side reactions. The use of a catalyst like copper sulfate has been reported to increase the yield to over 90%.[11] Without a catalyst, yields may be lower due to side reactions.[12]
Troubleshooting Guide: Grignard Reactions
The formation of a Grignard reagent from this compound is challenging due to its nature as an allylic dihalide.
Problem: Low or No Yield of the Grignard Reagent or Desired Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Reaction Fails to Initiate | Ensure all glassware is flame-dried and reagents are anhydrous. Activate the magnesium turnings with a crystal of iodine, a small amount of 1,2-dibromoethane, or by crushing them in the flask.[13] |
| Wurtz Coupling | The formed Grignard reagent can react with another molecule of the starting material in an SN2 reaction, leading to a coupling side product. This is a common issue with allylic halides.[14] To minimize this, use a high dilution and add the halide solution very slowly to the magnesium. |
| Formation of Di-Grignard Reagent | If a mono-Grignard is desired, use an excess of this compound relative to magnesium. |
| Hydrolysis | Any trace of water will quench the Grignard reagent. Maintain a strict inert atmosphere (nitrogen or argon). |
Visualizing Troubleshooting Workflows
Troubleshooting Low Yield in Nucleophilic Substitution
Caption: Troubleshooting workflow for low yield in nucleophilic substitution reactions.
Decision Pathway for Grignard Reaction Issues
Caption: Decision pathway for troubleshooting common Grignard reaction failures.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. US3901950A - Process for the chlorination of this compound to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. air.unimi.it [air.unimi.it]
- 10. 1,4-Dicyano-2-butene|High-Purity Research Chemical [benchchem.com]
- 11. CN107602337B - Preparation method of 1,4-dicyano-2-butene - Google Patents [patents.google.com]
- 12. US2477573A - Synthesis of 1,4-dicyano-2-butene - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. forums.studentdoctor.net [forums.studentdoctor.net]
Technical Support Center: Stabilization and Prevention of Decomposition of trans-1,4-Dichloro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stabilization and prevention of decomposition of trans-1,4-dichloro-2-butene. This document is intended to assist researchers in handling this reactive compound and ensuring the integrity of their experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| pH of the solution becomes acidic over time. | Hydrolysis of this compound in the presence of trace amounts of water, leading to the formation of hydrogen chloride (HCl).[1] | 1. Ensure all solvents and reagents are anhydrous. 2. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 3. Consider adding a mild acid scavenger, such as an epoxide (e.g., propylene oxide), at a low concentration (0.1-0.5% w/w). |
| Appearance of new peaks in GC-MS or NMR analysis, indicating isomerization. | Isomerization of this compound to its cis-isomer or to 3,4-dichloro-1-butene. This can be catalyzed by heat, light, or acidic conditions.[2] | 1. Store the compound at low temperatures (refrigeration at 2-8 °C is recommended). 2. Protect the compound from light by using amber vials or storing it in the dark. 3. Avoid acidic conditions. If acidity is detected, consider the use of an acid scavenger. |
| Discoloration of the compound (yellowing or browning). | Onset of decomposition or polymerization, potentially initiated by exposure to air, light, or heat. | 1. Immediately re-purify the compound if possible (e.g., by distillation under reduced pressure). 2. Discard the material if significant degradation is suspected, as decomposition products can interfere with reactions. 3. For future storage, add a free-radical inhibitor such as butylated hydroxytoluene (BHT) at a concentration of 0.01-0.1% w/w. |
| Inconsistent reaction outcomes or low yields. | Use of partially decomposed or isomerized starting material. | 1. Always use freshly opened or properly stored this compound. 2. Verify the purity and isomeric ratio of the starting material by GC-MS or NMR before each use. 3. If the compound has been stored for an extended period, consider re-purification. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways are hydrolysis and isomerization.
-
Hydrolysis: In the presence of water or moisture, this compound can hydrolyze to form 1,4-dichloro-2-butanol and hydrogen chloride (HCl). The generated HCl can further catalyze decomposition. The hydrolysis half-life in a neutral aqueous environment at 25°C is approximately 3.2 days.[3]
-
Isomerization: The trans-isomer can convert to the more thermodynamically stable cis-isomer or rearrange to form 3,4-dichloro-1-butene. This process can be accelerated by heat, light, and the presence of acids or certain metals.[2]
-
Thermal Decomposition: When heated, it can decompose to emit toxic fumes, including hydrogen chloride.[3]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize decomposition and isomerization, the following storage conditions are recommended:
-
Temperature: Store in a refrigerator at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and oxygen.
-
Light: Protect from light by using amber glass containers and storing in a dark location.
-
Container: Use a tightly sealed container to prevent the ingress of moisture.
Q3: What types of stabilizers can be used, and at what concentrations?
A3: Several types of stabilizers can be used to prolong the shelf-life of this compound. The choice of stabilizer may depend on the intended downstream application.
| Stabilizer Type | Example | Recommended Concentration (w/w) | Mechanism of Action |
| Acid Scavenger | Propylene oxide | 0.1 - 0.5% | Reacts with and neutralizes any formed HCl, preventing acid-catalyzed decomposition and isomerization. |
| Free-Radical Inhibitor | Butylated hydroxytoluene (BHT) | 0.01 - 0.1% | Scavenges free radicals that can initiate polymerization and other degradation reactions, particularly in the presence of oxygen.[4] |
| Amine Stabilizer | Triethylamine (TEA) | 0.1 - 0.5% | Acts as an acid scavenger. Use with caution as it can be reactive in some applications. |
Q4: How can I monitor the stability of my this compound sample?
A4: Regular monitoring of the compound's purity and isomeric ratio is crucial. The following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying the trans- and cis-isomers, as well as any decomposition products.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to determine the isomeric ratio and detect the presence of impurities.
-
pH Measurement: A simple pH test of an aqueous extract of the compound can indicate the presence of HCl from hydrolysis.
Experimental Protocols
Protocol for the Addition of a Stabilizer
-
Preparation: All operations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Inert Atmosphere: If possible, perform the addition under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.
-
Stabilizer Solution: For solid stabilizers like BHT, it is often easier to prepare a stock solution in a small amount of a compatible, anhydrous solvent (e.g., anhydrous dichloromethane).
-
Addition: Add the calculated amount of the stabilizer or stabilizer solution to the this compound.
-
Mixing: Gently swirl or stir the mixture until the stabilizer is completely dissolved.
-
Storage: Tightly seal the container, flush with an inert gas if possible, and store under the recommended conditions.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Workflow for the stabilization of this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 3. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Dichloro-2-butene, cis + trans, 98%, stab. with BHT 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. idaea.csic.es [idaea.csic.es]
Technical Support Center: Safe Disposal of trans-1,4-Dichloro-2-butene Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe management and disposal of trans-1,4-Dichloro-2-butene waste. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible liquid that is toxic, corrosive, and carcinogenic.[1][2][3][4] It can cause severe skin and eye burns and is harmful if swallowed or inhaled.[1][3] The substance is also very toxic to aquatic life with long-lasting effects.[1] Upon heating, it can release poisonous gases, including hydrogen chloride.[5][6]
Q2: How should I store this compound waste before disposal?
A2: Waste should be stored in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][3] It is crucial to store it separately from incompatible materials such as strong oxidizing agents and bases.[3][5] To maintain product quality and stability, refrigeration may be required.[1][3]
Q3: What personal protective equipment (PPE) is necessary when handling this waste?
A3: When handling this compound waste, it is imperative to use appropriate PPE. This includes chemically resistant gloves, a lab coat or apron, and safety goggles or a face shield.[2] All handling of open containers should be conducted in a chemical fume hood.[1][3] For situations with a risk of inhalation, a NIOSH/MSHA approved respirator is recommended.[1]
Q4: Can I dispose of small amounts of this compound waste down the drain?
A4: No, under no circumstances should this chemical waste be disposed of down the drain.[7] It is very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[1] Improper disposal can lead to environmental contamination and is a violation of regulations.
Q5: What is the general procedure for disposing of this compound waste?
A5: this compound is classified as a hazardous waste and must be disposed of in accordance with federal, state, and local regulations.[1][5] The standard procedure involves collecting the waste in a designated, sealed container and arranging for pickup by a licensed hazardous waste disposal company.
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Accidental Spill | Improper handling, container failure | Evacuate the area immediately. Remove all ignition sources. Absorb the spill with an inert material like vermiculite or sand, then place it in a sealed container for disposal.[1][5] Use non-sparking tools for cleanup.[1] Ventilate the area thoroughly.[5] |
| Container Leak or Damage | Chemical degradation of the container, physical damage | Carefully transfer the contents to a new, compatible, and properly labeled waste container. This should be done in a chemical fume hood while wearing appropriate PPE. Inspect containers regularly for signs of degradation. |
| Foul Odor Detected | Leaking container, decomposition | Immediately check for spills or leaks. The substance has a distinct, pungent odor.[8] It can decompose in the presence of moisture to form hydrogen chloride gas.[5] Ensure the waste container is tightly sealed and stored in a well-ventilated area. If a leak is confirmed, follow spill cleanup procedures. |
| Uncertainty about Waste Classification | Lack of information | Consult the Safety Data Sheet (SDS) for the material.[1] Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification and disposal procedures.[5] |
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C4H6Cl2 |
| Molecular Weight | 124.99 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 155.5 °C (311.9 °F) |
| Melting Point | 1-3 °C (33.8-37.4 °F) |
| Flash Point | 53 °C (127.4 °F) - closed cup[1] |
| Density | 1.183 g/mL at 25 °C (77 °F) |
Safety and Exposure Limits
| Parameter | Value |
| ACGIH Airborne Exposure Limit | 0.005 ppm (8-hour workshift)[5] |
| Lower Explosive Limit (LEL) | 1.5% |
| Upper Explosive Limit (UEL) | 4.0% |
| GHS Hazard Statements | H226, H301, H312, H314, H330, H350, H410[9] |
Pre-Disposal Considerations & Laboratory Waste Management
Objective: To safely prepare this compound waste for collection by a certified hazardous waste disposal service. Direct chemical treatment or neutralization by laboratory personnel is not recommended due to the hazardous nature of the substance and its potential reaction products.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., glass or Teflon-lined)
-
Waste label
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, lab coat
-
Chemical fume hood
-
Inert absorbent material (vermiculite, sand) for solid waste
Methodology:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, especially incompatible materials like strong bases or oxidizing agents.
-
Solid waste contaminated with this compound (e.g., contaminated gloves, absorbent pads) should be collected separately from liquid waste.
-
-
Liquid Waste Collection:
-
All procedures involving the transfer of liquid waste must be performed inside a chemical fume hood.
-
Carefully pour the liquid waste into the designated hazardous waste container. Avoid splashing.
-
Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
Securely close the container lid.
-
-
Solid Waste Collection:
-
Place all contaminated solid materials (e.g., pipette tips, absorbent paper, gloves) into a separate, clearly labeled hazardous waste bag or container.
-
If dealing with larger contaminated items, double-bag them in heavy-duty plastic bags.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Corrosive," "Carcinogen," "Flammable")
-
The accumulation start date
-
The name of the principal investigator or lab group
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the storage location is away from heat sources, open flames, and incompatible chemicals.[1][3]
-
-
Disposal Request:
-
Once the waste container is full or has reached the storage time limit set by your institution, contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do not attempt to transport the waste off-site yourself.
-
Visualizations
Caption: Workflow for Safe Waste Disposal.
Caption: Logic for Spill Response.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. fishersci.com [fishersci.com]
- 4. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. This compound | 110-57-6 [chemicalbook.com]
- 7. agilent.com [agilent.com]
- 8. This compound | 764-41-0 [chemicalbook.com]
- 9. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up Trans-1,4-Dichloro-2-Butene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are scaling up chemical reactions involving trans-1,4-dichloro-2-butene.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities I should expect when synthesizing this compound, and how do their levels change with scale?
A1: The most common method for synthesizing 1,4-dichloro-2-butene is the chlorination of butadiene. This process typically yields a mixture of isomers, primarily cis-1,4-dichloro-2-butene and 3,4-dichloro-1-butene, alongside the desired this compound.[1][2][3] When scaling up, incomplete mixing and localized temperature fluctuations can lead to an increase in the proportion of these undesired isomers.[4] Technical grade this compound is often sold as a mixture, for instance, containing 85% of the trans-isomer with the remainder being predominantly the cis-isomer.[5]
Q2: My reaction is showing a lower yield of the desired trans-isomer upon scale-up, although it worked well on a lab scale. What could be the cause?
A2: A decrease in yield during scale-up is a common challenge.[6][7][8] For the synthesis of this compound, this can often be attributed to inadequate mixing of the gaseous reactants (butadiene and chlorine) in vapor-phase reactors, leading to incomplete conversion.[4] Another potential issue is thermal control; exothermic reactions that are easily managed in the lab can create hotspots in larger reactors, promoting side reactions or degradation. It is also possible that an equilibrium between the isomers is established, which may be influenced by temperature.[2][3]
Q3: Are there specific safety precautions I need to take when handling larger quantities of this compound?
A3: Yes, this compound is a hazardous chemical that is toxic and corrosive.[9] When handling at scale, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, and to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, clothing, and respiratory protection.[1] Ensure that emergency eyewash stations and safety showers are readily accessible.[9] The compound is also flammable, so all sources of ignition should be eliminated, and explosion-proof equipment should be used.[10]
Q4: How can I effectively remove the cis-1,4-dichloro-2-butene and 3,4-dichloro-1-butene impurities at a larger scale?
A4: Fractional distillation under reduced pressure is the recommended method for separating these isomers.[2] The 3,4-dichloro-1-butene isomer has a lower boiling point and can be removed this way.[2] However, separating the cis and trans isomers of 1,4-dichloro-2-butene is more challenging due to their close boiling points. An alternative or supplementary industrial approach involves a catalytic isomerization step, where the mixture is heated in the presence of a catalyst to convert the undesired isomers into the more stable trans-isomer.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of trans-Isomer | Inefficient mixing of reactants, especially in gas-phase reactions.[4] | Optimize the design of the feed nozzle for better reactant dispersion.[4] Increase agitation speed in liquid-phase reactions, being mindful of splashing and vortex formation. |
| Poor temperature control leading to side reactions.[6] | Improve heat dissipation by using a reactor with a larger surface-area-to-volume ratio or by using a jacketed reactor with a reliable cooling system. Consider a semi-batch process where one reactant is added slowly to control the exotherm. | |
| Isomerization to undesired products at elevated temperatures.[11] | Carefully control the reaction temperature within the optimal range determined during process development. | |
| High Levels of Impurities | Presence of impurities in starting materials (e.g., butadiene). | Ensure the purity of starting materials through appropriate analytical techniques (e.g., GC-MS) before use. |
| Undesired chlorination reactions leading to tetrachlorobutanes.[1] | Maintain the correct stoichiometric ratio of reactants. Avoid "hot spots" of high chlorine concentration through efficient mixing.[4] | |
| Isomerization of 3,4-dichloro-1-butene to 1,4-dichloro-2-butene is incomplete. | Increase the residence time or temperature in the isomerization reactor, or check the activity of the catalyst.[11] | |
| Difficulties in Purification | Close boiling points of cis and trans isomers. | Use a distillation column with a higher number of theoretical plates for better separation. Consider fractional distillation under reduced pressure to lower the required temperature and prevent degradation. |
| Formation of azeotropes with solvents. | If using solvent extraction, screen different solvents to find one that does not form an azeotrope with the product or impurities. | |
| Safety Concerns | Accidental release of toxic vapors.[9] | Conduct all operations in a closed system or a well-ventilated area with appropriate local exhaust ventilation.[1] |
| Runaway reaction due to poor heat management.[8] | Implement a robust cooling system and consider installing a quench system for emergencies. Perform a thorough hazard analysis before scaling up. |
Experimental Protocols
Protocol 1: Isomer Analysis by Gas Chromatography (GC)
This protocol outlines a general method for quantifying the isomeric purity of a 1,4-dichloro-2-butene sample.
-
Instrument and Column: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for separating halogenated hydrocarbons (e.g., a DB-5 or equivalent).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 200°C at a rate of 10°C/minute.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Analysis: Inject 1 µL of the prepared sample. The isomers will elute at different retention times. The typical elution order is 3,4-dichloro-1-butene, followed by cis-1,4-dichloro-2-butene, and then this compound.
-
Quantification: Calculate the relative percentage of each isomer based on the peak areas from the chromatogram.
Protocol 2: Lab-Scale Fractional Distillation Under Reduced Pressure
This protocol describes the purification of this compound from its lower-boiling isomers.
-
Apparatus: Assemble a fractional distillation apparatus with a vacuum-jacketed distillation column packed with structured packing or Raschig rings, a distillation head with a condenser, a vacuum adapter, and receiving flasks. Ensure all glassware is dry.
-
Procedure:
-
Charge the distillation flask with the crude mixture of dichlorobutenes.
-
Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
Gradually reduce the pressure to the desired level (e.g., 40 mmHg).
-
Begin heating the distillation flask using a heating mantle.
-
Collect the initial fraction, which will be enriched in the lower-boiling 3,4-dichloro-1-butene.
-
As the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of 1,4-dichloro-2-butene at that pressure (approximately 74-76°C at 40 mmHg).[5][7]
-
Monitor the purity of the collected fractions using GC analysis (Protocol 1).
-
Stop the distillation before the flask heats to dryness to prevent the formation of potentially explosive residues.
-
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting pathway for addressing low yield in scale-up reactions.
References
- 1. US3901950A - Process for the chlorination of this compound to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Opportunities to Increase Process Yields through Better Mixing of Reactants – A Case Study on Dichlorobutene Production | AIChE [proceedings.aiche.org]
- 5. This compound technical grade, 85 , remainder predominantly cis isomer 110-57-6 [sigmaaldrich.com]
- 6. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 7. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 8. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 9. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 11. jcsp.org.pk [jcsp.org.pk]
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of trans-1,4-Dichloro-2-butene
For researchers, scientists, and drug development professionals, the accurate characterization of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for trans-1,4-dichloro-2-butene, a key intermediate in various chemical syntheses. The focus is on providing objective performance comparisons with alternative methods, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.
Introduction to this compound and its Analytical Challenges
This compound (CAS No. 110-57-6) is a chlorinated hydrocarbon primarily used as an intermediate in the synthesis of various organic compounds. A significant analytical challenge in its characterization is the common presence of its geometric isomer, cis-1,4-dichloro-2-butene, and other structural isomers which can have different physical and chemical properties. Therefore, the chosen analytical technique must be capable of providing not only structural confirmation but also a reliable quantification of the trans-isomer in the presence of these impurities.
Comparison of Key Analytical Techniques
The characterization of this compound can be effectively achieved using a range of analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for qualitative identification, quantitative determination, or isomer differentiation. The following sections compare the most commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy.
Data Presentation: Quantitative and Qualitative Comparison
| Analytical Technique | Parameter | This compound | Alternative: cis-1,4-Dichloro-2-butene | Key Advantages | Limitations |
| GC-MS | Retention Time | Higher retention time | Lower retention time | Excellent for isomer separation and quantification. High sensitivity and specificity. | Destructive technique. Requires volatile and thermally stable samples. |
| Key Mass Fragments (m/z) | 89, 75, 53 | 89, 75, 53 | Provides molecular weight and fragmentation patterns for structural confirmation. | Fragmentation patterns of isomers can be very similar. | |
| Limit of Detection (LOD) | In the low µg/L range for VOCs analysis.[1] | Similar to the trans-isomer. | High sensitivity allows for trace analysis. | Matrix effects can influence LOD. | |
| ¹H NMR | Chemical Shift (δ) | Olefinic protons (~5.8-6.0 ppm), Methylene protons (~4.0-4.2 ppm) | Olefinic protons (~5.6-5.8 ppm), Methylene protons (~4.2-4.4 ppm) | Provides detailed structural information and allows for unambiguous isomer differentiation. | Lower sensitivity compared to GC-MS. Requires higher sample concentration. |
| Coupling Constant (J) | trans coupling: ~12-18 Hz | cis coupling: ~6-12 Hz | Definitive for establishing the stereochemistry of the double bond. | Can be complex to interpret in mixtures. | |
| ¹³C NMR | Number of Signals | 2 signals (due to symmetry) | 2 signals (due to symmetry) | Confirms the number of unique carbon environments. | Low natural abundance of ¹³C requires longer acquisition times or higher sample concentrations. |
| FTIR | Characteristic Peaks | Strong C-H out-of-plane bend at ~965 cm⁻¹[2] | Absence of a strong peak at ~965 cm⁻¹[2] | Rapid and non-destructive. Excellent for confirming the presence of the trans-isomer. | Can be difficult to use for quantification without proper calibration. Overlapping peaks in mixtures can be an issue. |
| C=C Stretch | ~1650-1670 cm⁻¹ | ~1650-1670 cm⁻¹ | Confirms the presence of the carbon-carbon double bond. | Not a distinguishing feature between the cis- and trans-isomers. | |
| Raman | C=C Stretch | Strong intensity[2] | Weaker intensity[2] | Complements FTIR data. The centrosymmetric nature of the trans-isomer leads to a strong Raman signal for the C=C stretch. | Fluorescence interference can be an issue. Generally lower sensitivity than FTIR. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly well-suited for the analysis of dichlorobutene isomers.
Sample Preparation:
-
Prepare a stock solution of the sample in a volatile solvent such as dichloromethane or hexane at a concentration of 1 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 10 µg/mL.
-
If required, add an appropriate internal standard to all samples and calibration standards.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., quadrupole or ion trap).
-
Capillary column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of the isomers.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the differentiation of stereoisomers.
Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation:
-
A high-resolution NMR spectrometer with a field strength of at least 300 MHz.
¹H NMR Acquisition:
-
Pulse Sequence: Standard 90° pulse.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A sweep width of approximately 10-12 ppm is appropriate.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 5-10 seconds.
-
Spectral Width: A sweep width of approximately 200-220 ppm is appropriate.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for distinguishing between cis- and trans-isomers of alkenes.
Sample Preparation:
-
For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Alternatively, the sample can be dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and analyzed in a liquid cell.
Instrumentation:
-
A standard FTIR spectrometer.
Data Acquisition:
-
Acquire a background spectrum of the empty salt plates or the solvent-filled cell.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations.
Sample Preparation:
-
Liquid samples can be analyzed directly in a glass vial or a quartz cuvette.
Instrumentation:
-
A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
Data Acquisition:
-
Place the sample in the instrument's sample holder.
-
Acquire the Raman spectrum by irradiating the sample with the laser and collecting the scattered light.
-
Acquisition times and laser power should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
Mandatory Visualizations
Logical Workflow for Isomer Characterization
The following diagram illustrates a logical workflow for the characterization of a sample containing this compound and potential isomers.
Caption: A logical workflow for the comprehensive characterization of dichlorobutene isomers.
Decision Pathway for Technique Selection
The selection of an appropriate analytical technique is guided by the specific analytical question. The following diagram provides a decision-making pathway.
Caption: A decision pathway for selecting the appropriate analytical technique.
References
A Comparative Analysis of the Reactivity of cis- and trans-1,4-Dichloro-2-butene
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the reactivity of cis- and trans-1,4-dichloro-2-butene. The geometric isomerism of these compounds significantly influences their reaction pathways and rates, a critical consideration in synthetic chemistry. This document synthesizes available experimental data to offer a clear comparison of their behavior in various chemical transformations, particularly in elimination and substitution reactions.
Executive Summary
cis- and this compound, while structurally similar, exhibit distinct reactivity profiles. The spatial arrangement of the chloro-substituents dictates the preferred reaction mechanisms, leading to different product distributions and reaction kinetics. Generally, the cis-isomer shows a greater propensity for intramolecular cyclization and unique elimination pathways, whereas the trans-isomer often undergoes more straightforward substitution reactions. One study has suggested that the cis-isomer possesses lower activation energies, rendering it thermodynamically more stable than the trans-isomer.[1]
Comparative Reactivity Data
The following table summarizes the key differences in reactivity based on available experimental data.
| Reaction Type | Reagent/Conditions | Predominant Reactivity of cis-1,4-Dichloro-2-butene | Predominant Reactivity of this compound |
| Elimination | Sodium Amide (NaNH₂) in inert solvent | Undergoes a facile elimination reaction to yield trans-1-chloro-1,3-butadiene. | Reacts to give a complex mixture of products, with some evidence of allene formation and dimerization. |
| Nucleophilic Substitution | Amines (e.g., ammonia, primary and secondary amines) | Tends to undergo intramolecular cyclization to form heterocyclic compounds such as 3-pyrroline derivatives and spiro compounds. | Favors direct bimolecular nucleophilic substitution (SN2) to yield N,N,N',N'-tetraalkyl-2-butene-1,4-diamines. |
Detailed Analysis of Reaction Pathways
Elimination Reactions with Sodium Amide
A seminal study by Heasley and Lais directly compared the reaction of both isomers with sodium amide. The results highlight a stark difference in their reaction pathways.
-
cis-1,4-Dichloro-2-butene: The reaction proceeds smoothly to yield trans-1-chloro-1,3-butadiene as the major product. This suggests a concerted E2 elimination mechanism is favored.
-
This compound: The reaction is more complex and does not yield a single, clean product. The formation of polymeric materials and a mixture of other products suggests that competing reaction pathways are at play.
The differing outcomes can be attributed to the stereochemistry of the starting materials. The cis configuration allows for an anti-periplanar arrangement of a proton and the leaving group on the adjacent carbon, facilitating a concerted E2 elimination.
Nucleophilic Substitution Reactions with Amines
The reactions of cis- and this compound with amines further underscore their divergent reactivity.
-
cis-Isomer: The proximity of the two chloro-substituents on the same side of the double bond facilitates intramolecular reactions. With ammonia and primary amines, the initial substitution is followed by an intramolecular cyclization to form five-membered heterocyclic rings.
-
trans-Isomer: The chloro-substituents are on opposite sides of the double bond, making intramolecular cyclization less favorable. Consequently, it primarily undergoes intermolecular bimolecular nucleophilic substitution (SN2) at both ends of the molecule to yield linear diamine products.
Experimental Protocols
Reaction with Sodium Amide (Illustrative)
The following is a generalized protocol based on the work of Heasley and Lais.
Materials:
-
cis- or this compound
-
Sodium amide (NaNH₂)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium amide (molar excess) suspended in the anhydrous solvent.
-
The suspension is cooled in an ice bath.
-
A solution of the respective 1,4-dichloro-2-butene isomer in the anhydrous solvent is added dropwise to the stirred suspension under an inert atmosphere.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for a specified period.
-
The reaction is monitored by gas chromatography (GC) to determine the consumption of the starting material and the formation of products.
-
Upon completion, the reaction is cautiously quenched by the slow addition of water.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The product distribution is analyzed by GC and nuclear magnetic resonance (NMR) spectroscopy.
General Protocol for Nucleophilic Substitution with Amines
Materials:
-
cis- or this compound
-
Amine (e.g., aniline, diethylamine)
-
Suitable solvent (e.g., ethanol, acetonitrile)
-
Base (optional, e.g., triethylamine, potassium carbonate)
-
Standard laboratory glassware
Procedure:
-
The 1,4-dichloro-2-butene isomer is dissolved in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The amine (typically in molar excess) and an optional base are added to the solution.
-
The reaction mixture is heated to reflux for a time determined by reaction monitoring (e.g., by thin-layer chromatography or GC).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by an appropriate method, such as column chromatography or distillation, and characterized by spectroscopic methods.
Conclusion
The stereochemistry of cis- and this compound is a critical determinant of their chemical reactivity. The cis-isomer's geometry often facilitates intramolecular reactions and specific elimination pathways, while the trans-isomer typically engages in more conventional intermolecular substitution reactions. These differences are crucial for synthetic chemists to consider when designing reaction sequences utilizing these building blocks. Further quantitative kinetic studies would be beneficial to provide a more detailed understanding of the rate differences in their various transformations.
References
Spectroscopic Analysis: A Comparative Guide to trans-1,4-Dichloro-2-butene and its Chlorinated Product
A detailed spectroscopic comparison of trans-1,4-dichloro-2-butene and its derivative, meso-1,2,3,4-tetrachlorobutane, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectral characteristics of these compounds, supported by experimental data and detailed methodologies.
This publication offers a comparative analysis of the spectroscopic properties of this compound and its corresponding saturated analogue, meso-1,2,3,4-tetrachlorobutane. The transformation from the unsaturated alkene to the saturated alkane brings about distinct changes in the chemical environment of the protons and carbon atoms, which are clearly elucidated by ¹H and ¹³C NMR spectroscopy. This guide serves as a valuable resource for the identification and characterization of these and similar chlorinated butene and butane derivatives.
Comparative Spectroscopic Data
The ¹H and ¹³C NMR spectral data for this compound and meso-1,2,3,4-tetrachlorobutane are summarized in the tables below. The spectra were recorded in deuterated chloroform (CDCl₃).
¹H NMR Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | 5.89 | t | 4.0 | =CH |
| 4.05 | d | 4.0 | -CH₂Cl | |
| meso-1,2,3,4-Tetrachlorobutane | 4.55 | m | - | -CHCl- |
| 4.15 | m | - | -CH₂Cl |
¹³C NMR Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 130.5 | =CH |
| 45.0 | -CH₂Cl | |
| meso-1,2,3,4-Tetrachlorobutane | 65.5 | -CHCl- |
| 48.0 | -CH₂Cl |
Reaction Pathway and Spectroscopic Analysis Workflow
The chlorination of this compound to yield meso-1,2,3,4-tetrachlorobutane is a key transformation that can be monitored and characterized using NMR spectroscopy. The logical workflow for such an analysis is depicted below.
A Comparative Guide to Bifunctional Electrophiles in Synthesis: Trans-1,4-Dichloro-2-butene and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional electrophile is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of trans-1,4-dichloro-2-butene with other commonly employed bifunctional electrophiles, namely 1,4-dibromobutane and butadiene diepoxide. By presenting key performance data, detailed experimental protocols, and visualizations of reaction pathways, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic endeavors.
Introduction to Bifunctional Electrophiles
Bifunctional electrophiles are molecules containing two electrophilic centers, making them invaluable reagents for the construction of cyclic and heterocyclic systems, as well as for crosslinking and tethering applications. The reactivity and synthetic utility of these compounds are largely dictated by the nature of the leaving groups, the distance and geometry between the electrophilic centers, and the presence of other functional groups within the molecule.
This compound is a versatile C4 building block characterized by two allylic chloride functionalities in a trans configuration. This arrangement offers a unique combination of reactivity and stereochemical control, making it a valuable tool in the synthesis of a variety of complex molecules, including nitrogen-containing heterocycles. This guide will compare its performance against two other widely used C4 bifunctional electrophiles: the saturated analogue 1,4-dibromobutane and the epoxidated butadiene diepoxide.
Reactivity and Performance Comparison
The choice of a bifunctional electrophile is often a trade-off between reactivity, stability, cost, and safety. The following sections and data tables provide a comparative overview of this compound, 1,4-dibromobutane, and butadiene diepoxide in the context of N-heterocycle synthesis, a common application for these reagents.
The reactivity of alkyl halides in nucleophilic substitution reactions is heavily influenced by the nature of the leaving group. Bromide is generally a better leaving group than chloride due to its lower basicity and the weaker carbon-bromine bond compared to the carbon-chlorine bond.[1][2][3][4] This difference in reactivity is a key consideration when comparing 1,4-dibromobutane with this compound. The allylic nature of the chlorides in this compound, however, enhances their reactivity in SN2 reactions.
Butadiene diepoxide offers a different mode of reactivity through nucleophilic ring-opening of its epoxide groups. This can lead to the introduction of hydroxyl functionalities adjacent to the newly formed carbon-nitrogen bonds, providing a distinct structural motif compared to the dihaloalkanes.
Data Presentation: Synthesis of N-Phenylpyrrolidine Derivatives
To provide a quantitative comparison, the following table summarizes typical experimental data for the synthesis of N-phenylpyrrolidine derivatives from a primary amine (aniline) and the three bifunctional electrophiles.
| Electrophile | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Aniline (2.2 eq.), K₂CO₃, DMF, 80°C, 12h | 1-Phenyl-2,5-dihydropyrrole | ~75% | Hypothetical data based on typical reactivity |
| 1,4-Dibromobutane | Aniline (1.1 eq.), K₂CO₃, Acetonitrile, Reflux, 24h | 1-Phenylpyrrolidine | 80-90% | [5] |
| Butadiene diepoxide | Aniline (2 eq.), H₂O, 100°C, 6h | 1-Phenyl-3,4-dihydroxypyrrolidine | ~70% | Hypothetical data based on typical reactivity |
Note: The data for this compound and butadiene diepoxide with aniline are representative examples based on their known reactivity and may not be from a direct comparative study under identical conditions.
Experimental Protocols
Detailed and directly comparable experimental protocols are crucial for reproducing and building upon synthetic methodologies. The following are representative procedures for the synthesis of N-substituted pyrrolidine derivatives using each of the discussed electrophiles.
Protocol 1: Synthesis of 1-Phenyl-2,5-dihydropyrrole from this compound and Aniline
Materials:
-
This compound (1.0 eq)
-
Aniline (2.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of aniline in DMF, add potassium carbonate.
-
Add this compound dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-phenyl-2,5-dihydropyrrole.
Protocol 2: Synthesis of N-Phenylpyrrolidine from 1,4-Dibromobutane and Aniline[5]
Materials:
-
1,4-Dibromobutane (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile
Procedure:
-
In a round-bottom flask, combine 1,4-dibromobutane, aniline, and potassium carbonate in acetonitrile.
-
Heat the mixture to reflux and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by vacuum distillation or column chromatography to obtain N-phenylpyrrolidine.
Protocol 3: Synthesis of 1-Phenyl-3,4-dihydroxypyrrolidine from Butadiene Diepoxide and Aniline
Materials:
-
Butadiene diepoxide (1.0 eq)
-
Aniline (2.0 eq)
-
Water
Procedure:
-
To a flask containing water, add aniline followed by the dropwise addition of butadiene diepoxide.
-
Heat the reaction mixture to 100°C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield 1-phenyl-3,4-dihydroxypyrrolidine.
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows and reaction mechanisms discussed in this guide.
References
A Comparative Guide to the Synthetic Routes of trans-1,4-Dichloro-2-butene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Chemical Intermediate
trans-1,4-Dichloro-2-butene is a crucial bifunctional building block in organic synthesis, finding applications in the production of polymers, agrochemicals, and as an intermediate in the synthesis of various pharmaceutical compounds. The stereochemistry of the double bond and the presence of two reactive chlorine atoms make it a versatile precursor for a range of molecular architectures. This guide provides a comparative analysis of the primary industrial and potential laboratory-scale synthetic routes to this compound, with a focus on reaction conditions, product distribution, and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Industrial Synthesis: Chlorination of 1,3-Butadiene
The dominant industrial method for producing this compound is the direct chlorination of 1,3-butadiene. This process can be carried out in either the vapor or liquid phase and typically results in a mixture of dichlorinated butene isomers.
Vapor-Phase Chlorination
High-temperature chlorination of butadiene in the vapor phase is a common industrial practice. The reaction is highly exothermic and requires careful temperature control to minimize the formation of byproducts such as tetrachlorobutanes and telomers.
Liquid-Phase Chlorination
Alternatively, the chlorination of butadiene can be conducted in the liquid phase, often in the presence of a solvent. This method generally allows for better temperature control and can influence the isomer distribution of the products.
A key challenge in both variations of this industrial process is the co-production of a mixture of isomers, primarily 3,4-dichloro-1-butene, cis-1,4-dichloro-2-butene, and the desired this compound. The separation of these isomers can be achieved through fractional distillation, taking advantage of their different boiling points.[1][2] Subsequently, the undesired isomers can be subjected to catalytic isomerization to increase the yield of the thermodynamically more stable trans-isomer.[3]
Alternative Laboratory-Scale Syntheses
For laboratory-scale synthesis, where factors such as stereoselectivity and milder reaction conditions may be prioritized over raw material cost, alternative methods can be considered.
Synthesis from 2-Butene-1,4-diol
A potential laboratory route to this compound involves the dichlorination of trans-2-butene-1,4-diol. This method offers the advantage of stereochemical control, as the geometry of the starting diol is transferred to the final product. Thionyl chloride in the presence of a base like pyridine is a common reagent for this type of transformation.
Free-Radical Chlorination with Sulfuryl Chloride
Another laboratory-scale approach is the free-radical chlorination of 1,3-butadiene using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. This method can offer an alternative to using gaseous chlorine and may provide different isomer selectivities depending on the reaction conditions.
Comparative Data of Synthetic Routes
| Parameter | Vapor-Phase Chlorination of Butadiene | Liquid-Phase Chlorination of Butadiene | Synthesis from trans-2-Butene-1,4-diol |
| Starting Materials | 1,3-Butadiene, Chlorine | 1,3-Butadiene, Chlorine | trans-2-Butene-1,4-diol, Thionyl Chloride, Pyridine |
| Typical Reaction Temperature | 90-250 °C[4] | 25-100 °C[5] | 0 °C to room temperature |
| Overall Yield of Dichlorobutenes | >90%[4] | >91%[5] | Not explicitly found, but expected to be high |
| Initial Isomer Distribution | Mixture of 3,4- and 1,4-isomers[6] | Mixture of 3,4- and 1,4-isomers[5] | Predominantly this compound |
| Key Advantages | High throughput, established industrial process | Better temperature control | High stereoselectivity |
| Key Disadvantages | Formation of multiple isomers, high temperatures | Formation of multiple isomers | Higher cost of starting material |
Experimental Protocols
General Procedure for Vapor-Phase Chlorination of Butadiene
Note: This is a generalized industrial process and requires specialized equipment for safe execution.
Chlorine gas is premixed with a portion of butadiene vapor and introduced into a tubular reactor. The bulk of the butadiene, which is in large excess, is introduced at various points downstream to control the reaction temperature. The reaction is typically carried out between 90 °C and 250 °C.[4] The product stream, containing a mixture of dichlorobutene isomers, unreacted butadiene, and byproducts, is then cooled and subjected to fractional distillation to separate the components.
General Procedure for Synthesis from trans-2-Butene-1,4-diol
In a flask equipped with a stirrer and a dropping funnel, trans-2-butene-1,4-diol is dissolved in a suitable solvent such as diethyl ether or dichloromethane, along with pyridine. The solution is cooled in an ice bath. Thionyl chloride is added dropwise while maintaining the low temperature. After the addition is complete, the reaction is typically stirred at room temperature until completion. The reaction mixture is then worked up by washing with water, aqueous sodium bicarbonate, and brine. The organic layer is dried, and the solvent is removed to yield the crude product, which can be further purified by distillation.
Reaction Pathways and Workflows
Caption: Industrial synthesis of this compound.
Caption: Laboratory synthesis from trans-2-butene-1,4-diol.
References
- 1. Purification [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 4. US4233252A - Butadiene chlorination process - Google Patents [patents.google.com]
- 5. US5077443A - Process for the liquid phase chlorination of 1,3-butadiene - Google Patents [patents.google.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Quantitative Analysis of trans-1,4-Dichloro-2-butene in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of trans-1,4-dichloro-2-butene in complex reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to aid in method selection.
This compound and its isomers, primarily cis-1,4-dichloro-2-butene and 3,4-dichloro-1-butene, are important intermediates in various industrial syntheses. Due to their similar chemical properties and potential for co-existence in reaction matrices, robust analytical methods are essential for their individual separation and quantification.
Comparison of Analytical Methods
The choice between GC-MS and HPLC for the quantitative analysis of this compound depends on several factors, including the volatility of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[1] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, typically followed by UV or mass-based detection.[2] |
| Applicability | Well-suited for the volatile nature of dichlorobutene isomers. | Potentially applicable, but method development is required. Less common for this specific analyte. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. | Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[3][4] |
| Sensitivity | Generally high, especially with selected ion monitoring (SIM) mode in MS. | Sensitivity is dependent on the detector; UV detection may be limited for this analyte, while MS detection offers higher sensitivity. |
| Selectivity | High, with excellent separation of isomers and confident peak identification based on mass spectra. | Selectivity depends on the column and mobile phase combination; may be challenging to separate nonpolar isomers on standard columns. |
| Typical Column | Non-polar capillary columns (e.g., 5% phenyl-methylpolysiloxane like DB-5ms).[5] | Reversed-phase columns (e.g., C18) are a common starting point. |
| Advantages | Established methodology, high resolution for isomers, and specific detection. | Versatile, suitable for a broader range of compounds. |
| Limitations | Limited to volatile and thermally stable compounds. | Lack of established methods for dichlorobutene isomers, potential for poor retention and separation on standard columns. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most widely adopted technique for the analysis of dichlorobutene isomers due to their volatility.
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dilute the sample with a suitable volatile solvent, such as methanol or hexane, to a concentration within the calibration range.[5]
-
If necessary, perform a liquid-liquid extraction to remove non-volatile matrix components.
-
Add an appropriate internal standard for accurate quantification.
Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC system with a split/splitless injector.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.[5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
-
Injection Volume: 1 µL with a split ratio of 50:1.[5]
-
Mass Spectrometer:
Data Analysis:
Quantification is achieved by creating a calibration curve using certified reference standards of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
High-Performance Liquid Chromatography (HPLC-UV)
While not as common, a reversed-phase HPLC method can be developed for the analysis of dichlorobutene isomers. The following is a hypothetical starting point for method development.
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dilute the sample with the mobile phase to a concentration suitable for UV detection.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Use an appropriate internal standard if available and soluble in the mobile phase.
Instrumentation and Conditions (Hypothetical):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a low wavelength, such as 210 nm.
Data Analysis:
Similar to GC-MS, quantification is performed using a calibration curve generated from the peak areas of standard solutions.
Method Selection and Workflow
The selection of the most appropriate analytical technique is a critical step in achieving accurate and reliable quantitative results. The following diagrams illustrate the experimental workflow for the primary GC-MS method and a decision-making process for choosing between GC-MS and HPLC.
References
Performance Analysis of trans-1,4-Dichloro-2-butene in Polymer Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research for documented performance comparisons of trans-1,4-Dichloro-2-butene as a crosslinking agent or performance modifier in various polymer formulations did not yield specific quantitative data or direct comparative studies. This chemical is primarily cited as a key intermediate in the synthesis of polymers such as polychloroprene and certain polyamides, rather than as a post-polymerization crosslinking additive for which performance data is readily available.[1][2][3] Its bifunctional nature, possessing two reactive allylic chloride groups, theoretically allows it to act as a crosslinking agent for polymers containing nucleophilic functional groups.[4]
Given the absence of specific experimental data for this compound, this guide will present a hypothetical performance comparison to illustrate the requested format. We will use a well-documented and common crosslinking agent, Dicumyl Peroxide (DCP) , in an Ethylene Propylene Diene Monomer (EPDM) rubber formulation as a representative example. This will serve as a template for how such a comparison would be structured, including data tables, experimental protocols, and visualizations.
Theoretical Application of this compound as a Crosslinking Agent
This compound is a bifunctional alkylating agent.[4] Its two chlorine atoms are susceptible to nucleophilic substitution. This reactivity suggests its potential use as a crosslinking agent for polymers that have nucleophilic sites, such as:
-
Elastomers with residual unsaturation or functional groups: The double bond in the backbone of diene rubbers could potentially be functionalized to introduce nucleophilic groups, or the polymer itself might contain hydroxyl, amino, or thiol groups.
-
Polyamides and Polyurethanes: The amine and urethane linkages could potentially react, although this would likely require specific conditions and might lead to chain scission or other side reactions.[5]
-
Functionalized Polymers: Polymers specifically synthesized to incorporate nucleophilic side chains would be prime candidates for crosslinking with this agent.
The crosslinking mechanism would likely proceed via a nucleophilic substitution reaction, where a nucleophilic group on a polymer chain attacks one of the electrophilic carbon atoms of the dichlorobutene, displacing a chloride ion. A second reaction with another polymer chain would result in a crosslink.
Figure 1: Hypothetical crosslinking mechanism of polymer chains with this compound.
Hypothetical Performance Comparison: Dicumyl Peroxide (DCP) in EPDM Rubber
To demonstrate the requested format, this section provides a comparative guide on the performance of Dicumyl Peroxide (DCP) as a crosslinking agent in an EPDM rubber formulation. This data is representative of typical results found in rubber technology literature and is for illustrative purposes only.
Data Presentation
The following table summarizes the effect of varying concentrations of DCP on the mechanical properties of an EPDM compound.
| Property | Test Method | Formulation A (1.5 phr DCP) | Formulation B (2.5 phr DCP) | Formulation C (3.5 phr DCP) |
| Cure Characteristics | ||||
| Scorch Time (ts2) (min) | ASTM D5289 | 3.5 | 3.1 | 2.8 |
| Cure Time (t90) (min) | ASTM D5289 | 12.8 | 10.5 | 9.2 |
| Maximum Torque (MH) (dNm) | ASTM D5289 | 18.5 | 25.0 | 30.5 |
| Mechanical Properties | ||||
| Hardness (Shore A) | ASTM D2240 | 65 | 72 | 78 |
| Tensile Strength (MPa) | ASTM D412 | 15.2 | 18.5 | 17.0 |
| Elongation at Break (%) | ASTM D412 | 450 | 380 | 320 |
| Modulus at 100% (MPa) | ASTM D412 | 2.8 | 4.5 | 6.2 |
| Compression Set (%) | ||||
| 22h @ 100°C | ASTM D395 | 25 | 18 | 15 |
phr: parts per hundred rubber
Experimental Protocols
a) EPDM Compounding:
-
Materials: EPDM (Keltan 6950), Carbon Black N550 (50 phr), Paraffinic Oil (30 phr), Zinc Oxide (5 phr), Stearic Acid (1 phr), Dicumyl Peroxide (as per formulations).
-
Procedure: The EPDM was masticated on a two-roll mill at 60°C. Zinc oxide and stearic acid were added, followed by carbon black and oil in increments. The DCP was added last at a lower temperature to prevent scorching. The compound was homogenized and sheeted out.
b) Curing:
-
The compounded rubber sheets were press-cured in a standard mold at 160°C for the respective t90 times determined from rheometer tests.
c) Mechanical Testing:
-
Dumbbell-shaped specimens were cut from the cured sheets.
-
Tensile properties were measured using a universal testing machine at a crosshead speed of 500 mm/min.[6]
-
Hardness was measured using a Shore A durometer.
-
Compression set was determined on cylindrical samples after conditioning.
Figure 2: Workflow for the preparation and testing of DCP-crosslinked EPDM.
Alternatives to this compound
Since direct comparative data is unavailable, researchers and developers should consider established crosslinking agents for their specific polymer systems. The choice of crosslinker depends on the polymer type, desired properties, and processing conditions.
-
For Rubbers (Elastomers):
-
Sulfur Vulcanization Systems: The most common method for diene rubbers like natural rubber and SBR, involving sulfur, accelerators, and activators.[7]
-
Peroxides (e.g., Dicumyl Peroxide, Benzoyl Peroxide): Used for saturated elastomers like EPDM and silicone rubber.[8]
-
Resin Cures: Phenolic resins are used for applications requiring good heat resistance.[9]
-
Metal Oxides: Zinc oxide is a primary crosslinking agent for polychloroprene.[10][11]
-
-
For Thermoplastics and Thermosets:
-
Diamines and Anhydrides: Used for curing epoxy resins.
-
Isocyanates: Used in the formation of polyurethanes and can act as crosslinkers.
-
Silanes: Used for moisture-curing systems, particularly in polyolefins for wire and cable applications.
-
Conclusion
While this compound is a crucial building block for certain polymers, its role as a post-polymerization crosslinking agent is not well-documented in publicly available literature.[1][4] Consequently, a direct performance comparison in various polymer formulations is not possible at this time. The provided guide, using DCP in EPDM as an illustrative example, offers a framework for how such a comparison could be structured. For practical applications, researchers should focus on well-established crosslinking systems relevant to their specific polymer of interest. Future research into the use of bifunctional alkylating agents like this compound as specialized crosslinkers could reveal novel material properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Linking Characteristics, Morphology, Dynamics, and Mechanical and Thermal Properties of Polychloroprene/Polybutadiene/Nano-Zinc (CR/BR/nZn) Compositions with Reduced Fire Hazard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3901950A - Process for the chlorination of this compound to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
- 4. This compound | High-Purity Reagent [benchchem.com]
- 5. lume.ufrgs.br [lume.ufrgs.br]
- 6. researchgate.net [researchgate.net]
- 7. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. avmachado-lab.org [avmachado-lab.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Comparative Review of Dichlorobutene Isomer Applications in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dichlorobutene isomers, primarily 3,4-dichloro-1-butene and 1,4-dichloro-2-butene (in its cis and trans forms), are versatile bifunctional reagents that serve as crucial intermediates in the synthesis of a wide range of commercially important chemicals. Their distinct reactivity profiles, governed by the position of the double bond and the chlorine atoms, dictate their suitability for various applications, from the large-scale production of polymers to the synthesis of fine chemicals and pharmaceuticals. This guide provides an objective comparison of the applications of these isomers, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal isomer for their synthetic needs.
Physicochemical Properties of Dichlorobutene Isomers
The physical properties of dichlorobutene isomers are fundamental to their handling, separation, and reactivity. Key properties are summarized in the table below.
| Property | 3,4-Dichloro-1-butene | cis-1,4-Dichloro-2-butene | trans-1,4-Dichloro-2-butene |
| Molecular Formula | C₄H₆Cl₂ | C₄H₆Cl₂ | C₄H₆Cl₂ |
| Molecular Weight | 125.00 g/mol | 125.00 g/mol | 125.00 g/mol |
| Boiling Point | 118.6 °C[1] | 152 °C | 74-76 °C (at 40 mmHg) |
| Melting Point | -61 °C[1] | -48 °C | 1-3 °C |
| Density | 1.153 g/mL at 25 °C[1] | 1.188 g/mL at 25 °C | 1.183 g/mL at 25 °C |
| Refractive Index | 1.4630 at 20 °C[1] | 1.489 at 20 °C | 1.488 at 20 °C |
| CAS Number | 760-23-6[1] | 1476-11-5 | 110-57-6[2] |
Synthesis of Dichlorobutene Isomers
The industrial production of dichlorobutene isomers is primarily achieved through the chlorination of 1,3-butadiene. This electrophilic addition reaction yields a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.[3] The ratio of these isomers can be influenced by reaction conditions such as temperature. Lower temperatures favor the formation of the kinetic product, 3,4-dichloro-1-butene (1,2-addition), while higher temperatures promote the formation of the more thermodynamically stable 1,4-dichloro-2-butene (1,4-addition).[3]
Experimental Protocol: Synthesis of Dichlorobutene Isomers
Objective: To synthesize a mixture of dichlorobutene isomers via the chlorination of 1,3-butadiene.
Materials:
-
1,3-Butadiene
-
Chlorine gas
-
Inert solvent (e.g., dichloromethane)
-
Reaction vessel with cooling capabilities
-
Gas dispersion tube
Procedure:
-
A solution of 1,3-butadiene in an inert solvent is prepared in a reaction vessel equipped with a stirrer and a cooling bath.
-
Chlorine gas is bubbled through the solution at a controlled rate. The reaction is exothermic and the temperature should be maintained at a low level (e.g., below 0°C) to control the reaction and influence the isomer ratio.[3]
-
The progress of the reaction is monitored by the consumption of chlorine.
-
Upon completion, the reaction mixture is purged with an inert gas to remove any unreacted chlorine and hydrogen chloride.[3]
-
The solvent is removed by distillation to yield a crude mixture of dichlorobutene isomers.[3]
-
The isomers can be separated by fractional distillation.[3]
Key Applications and Isomer Comparison
Production of Chloroprene
The most significant industrial application of dichlorobutene isomers is in the production of chloroprene (2-chloro-1,3-butadiene), the monomer for neoprene synthetic rubber.[2] In this process, 3,4-dichloro-1-butene is the desired precursor for dehydrochlorination. The 1,4-dichloro-2-butene isomer, which is also formed during the initial chlorination of butadiene, is catalytically isomerized to 3,4-dichloro-1-butene.[2] The dehydrochlorination of 3,4-dichloro-1-butene with a base, such as sodium hydroxide, can achieve yields of up to 99%.
This industrial preference for 3,4-dichloro-1-butene highlights its superior performance in this specific elimination reaction. The allylic chloride in 3,4-dichloro-1-butene is more reactive towards elimination than the vinylic chlorides that would be present in a potential dehydrochlorination of 1,4-dichloro-2-butene.
Experimental Protocol: Dehydrochlorination of 3,4-Dichloro-1-butene
Objective: To synthesize chloroprene by the dehydrochlorination of 3,4-dichloro-1-butene.
Materials:
-
3,4-Dichloro-1-butene
-
Aqueous sodium hydroxide solution
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt)
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
3,4-Dichloro-1-butene is mixed with an aqueous solution of sodium hydroxide in a reaction vessel.
-
A phase-transfer catalyst is added to facilitate the reaction between the organic substrate and the aqueous base.
-
The mixture is heated and stirred. The progress of the reaction can be monitored by techniques such as gas chromatography.
-
Upon completion, the organic layer containing chloroprene is separated from the aqueous layer.
-
The crude chloroprene is then purified by distillation.
Synthesis of Adiponitrile
Dichlorobutene isomers are also used in the synthesis of adiponitrile, a precursor to nylon 6,6. This transformation involves a nucleophilic substitution reaction where the chlorine atoms are displaced by cyanide ions. While both 1,4-dichloro-2-butene and 3,4-dichloro-1-butene can be used, their reactivity differs.
-
1,4-Dichloro-2-butene: As a primary allylic halide, it is highly reactive towards Sₙ2 reactions.
-
3,4-Dichloro-1-butene: This isomer contains both a secondary and a primary chloride. The secondary chloride is more sterically hindered and thus less reactive in Sₙ2 reactions compared to the primary chlorides in the 1,4-isomer.
Therefore, 1,4-dichloro-2-butene is generally the more reactive and preferred isomer for this application.
Synthesis of Heterocycles
1,4-Dichlorobut-2-ene is a valuable precursor for the synthesis of various five-membered heterocycles through reactions with dinucleophiles.[2] For example, reaction with sodium sulfide yields 2,5-dihydrothiophene, which can be further hydrogenated to tetrahydrothiophene. Similarly, reaction with primary amines can lead to the formation of pyrroline derivatives. The reactivity of the cis and trans isomers of 1,4-dichloro-2-butene can influence the stereochemistry of the resulting products.
Use in Pesticide Synthesis
Conclusion
The applications of dichlorobutene isomers are diverse and critically dependent on their isomeric form. For the industrial synthesis of chloroprene, 3,4-dichloro-1-butene is the key intermediate, with the 1,4-isomer being converted to it. In contrast, for nucleophilic substitution reactions such as the synthesis of adiponitrile and various heterocycles, the more reactive primary allylic halide, 1,4-dichloro-2-butene, is generally preferred. The choice between the cis and trans isomers of 1,4-dichloro-2-butene can further influence the stereochemical outcome of a reaction. A thorough understanding of the distinct reactivity of each isomer is therefore essential for researchers and chemical process developers to optimize synthetic routes and achieve desired product outcomes. Further research into the comparative performance of these isomers in a wider range of synthetic applications, particularly in the agrochemical and pharmaceutical industries, would be of significant value.
References
Assessing the Purity of Commercial trans-1,4-Dichloro-2-butene: A Comparative Guide
For researchers, scientists, and professionals in drug development and materials science, the purity of reagents is paramount to the success and reproducibility of experimental outcomes. trans-1,4-Dichloro-2-butene, a versatile bifunctional molecule, is a key building block in a multitude of synthetic pathways, including the formation of heterocycles and the cross-linking of polymers. However, its commercial preparations are often accompanied by isomeric impurities that can significantly impact reaction yields, stereoselectivity, and the properties of the final products. This guide provides an objective comparison of the methods to assess the purity of commercially available this compound, details on common impurities, and an evaluation of potential alternative reagents, supported by experimental data and protocols.
Comparison of Commercial this compound Purity
The purity of this compound can vary between suppliers and product grades. Technical grade versions of this reagent may contain significant amounts of the cis-isomer and other structural isomers. It is crucial for researchers to be aware of these potential impurities and to have robust analytical methods to quantify them.
| Supplier/Grade | Purity Specification | Primary Impurities Noted | Analytical Method |
| Sigma-Aldrich (Technical Grade) | 85% | Predominantly cis-1,4-dichloro-2-butene | Not specified |
| Sigma-Aldrich (Technical Grade) | 90% (cis + trans) | Not specified | Not specified |
| Sigma-Aldrich | 98% | Not specified | Not specified |
| TCI | >95.0% | Not specified | Gas Chromatography (GC)[1] |
| ZeptoMetrix | >95% min. | Not specified | Not specified[2] |
Common Isomeric Impurities:
The primary impurities found in commercial this compound are its isomers:
-
cis-1,4-Dichloro-2-butene: This stereoisomer can exhibit different reactivity and lead to undesired stereochemical outcomes in synthesis.
-
3,4-Dichloro-1-butene: This regioisomer can introduce structural variations in the final product.
Experimental Protocols for Purity Assessment
Accurate determination of the purity of this compound and the quantification of its isomers can be achieved through a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the volatile isomers of dichlorobutene.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the dichlorobutene sample in a volatile solvent such as dichloromethane or hexane.[3]
-
Instrumentation: A GC system coupled to a mass spectrometer. A non-polar capillary column, such as a DB-5ms, is suitable for separation.[3]
-
GC Conditions: [3]
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
-
MS Conditions: [3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Source Temperature: 230 °C.
-
-
Data Analysis: The isomers are separated based on their retention times. While fragmentation patterns are often similar, the mass spectrometer confirms the identity of the dichlorobutene isomers.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for unambiguous structural elucidation and can be used for quantitative analysis of the isomeric ratio.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl₃) containing an internal standard like tetramethylsilane (TMS).[3]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.[3]
-
Acquisition: [3]
-
Acquire the spectrum with a 90° pulse width.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.
-
-
Data Analysis: The trans and cis isomers can be distinguished by the coupling constants of their vinylic protons. Quantitative analysis can be performed by integrating the signals corresponding to each isomer.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method to confirm the presence of the trans double bond.
Experimental Protocol:
-
Sample Preparation: A thin film of the liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Analysis: The presence of a strong absorption peak around 965 cm⁻¹ is characteristic of the out-of-plane C-H bend of the trans double bond and can be used to differentiate it from the cis isomer, which lacks this feature.[3]
Alternatives to this compound
Depending on the specific application, several alternative bifunctional reagents can be considered.
| Alternative Reagent | Key Features | Potential Applications |
| Butadiene diepoxide | Contains two reactive epoxide rings. | Cross-linking of polymers, synthesis of poly(amino alcohol ethers) for drug delivery.[4] |
| 1,4-Butanediol diglycidyl ether | A flexible, long-chain diepoxide. | Used as a reactive diluent and toughening agent for epoxy resins. |
| Crotyl chloride | A monofunctional allylic chloride. | Suitable for reactions where only a single allylic substitution is desired.[5] |
While direct, head-to-head comparative performance data with this compound is scarce in the literature, the choice of an alternative will depend on the desired reactivity, the nature of the nucleophile, and the target molecular architecture. For instance, the epoxide rings of butadiene diepoxide and 1,4-butanediol diglycidyl ether will react readily with nucleophiles like amines and alcohols, making them suitable for cross-linking applications. Crotyl chloride, being monofunctional, offers a more controlled approach for introducing a single butenyl group.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of this compound purity.
References
A Comparative Mechanistic Study of Dichlorobutene Isomers: Reaction Pathways and Reactivity
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric intermediates is critical for synthetic strategy and process optimization. This guide provides a detailed comparative analysis of the reaction pathways of two key dichlorobutene isomers: 3,4-dichloro-1-butene and 1,4-dichloro-2-butene. The distinct structural features of these isomers lead to significant differences in their susceptibility to nucleophilic substitution and elimination reactions.
The primary route to dichlorobutene isomers is the chlorination of 1,3-butadiene, which yields a mixture of 3,4-dichloro-1-butene (the 1,2-addition product) and 1,4-dichloro-2-butene (the 1,4-addition product)[1]. The latter exists as both cis and trans stereoisomers. Industrially, the mixture is often subjected to isomerization to convert the 3,4-dichloro-1-butene to the more thermodynamically stable 1,4-dichloro-2-butene[2][3][4]. The reactivity of these isomers is of great interest as they are precursors to valuable compounds like chloroprene[1].
This guide will explore the competing nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reaction pathways for these isomers, supported by established mechanistic principles.
Structural and Mechanistic Comparison
The reactivity of the dichlorobutene isomers is dictated by the location of the chlorine atoms relative to the carbon-carbon double bond.
-
3,4-dichloro-1-butene possesses a primary and a secondary alkyl chloride. The secondary chloride at the C-3 position is adjacent to a double bond, but not in an allylic position.
-
1,4-dichloro-2-butene features two primary allylic chlorides.
This structural difference is the primary determinant of the favored reaction pathways. Allylic halides are known to be particularly reactive in nucleophilic substitution reactions due to the stabilization of the transition state and/or carbocation intermediate.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions can proceed through two primary mechanisms: the bimolecular SN2 pathway and the unimolecular SN1 pathway.
SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center.
-
1,4-dichloro-2-butene: As a primary allylic halide, this isomer is expected to be highly reactive towards SN2 substitution. The primary nature of the carbon bearing the chlorine minimizes steric hindrance, facilitating backside attack by a nucleophile.
-
3,4-dichloro-1-butene: This isomer has a primary and a secondary chloride. The primary chloride is less sterically hindered and thus more susceptible to SN2 attack than the secondary chloride.
SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. The rate of an SN1 reaction is primarily determined by the stability of the carbocation formed.
-
1,4-dichloro-2-butene: Dissociation of a chloride from this isomer results in the formation of a resonance-stabilized allylic carbocation. This high stability makes the SN1 pathway highly favorable, especially in polar protic solvents.
-
3,4-dichloro-1-butene: Dissociation of the secondary chloride would lead to a secondary carbocation, which is less stable than the resonance-stabilized allylic carbocation. The formation of a primary carbocation from the other position is highly unfavorable.
The following diagram illustrates the competing SN1 and SN2 pathways for both isomers.
References
Safety Operating Guide
Proper Disposal of trans-1,4-Dichloro-2-butene: A Guide for Laboratory Professionals
For Immediate Release
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of trans-1,4-dichloro-2-butene (CAS No. 110-57-6), a reactive and hazardous chemical, is paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide laboratory personnel in the responsible management of this compound. Adherence to these procedures is critical to minimize risks and ensure regulatory compliance.
Immediate Safety Precautions
Before handling this compound, it is crucial to be aware of its significant hazards. This compound is classified as:
-
Toxic and potentially carcinogenic : It can be fatal if inhaled and is toxic in contact with skin or if swallowed.[1] It is also suspected of causing cancer.[1]
-
Corrosive : It causes severe skin and eye burns.[1]
-
Flammable : It is a combustible liquid with a flashpoint of 53°C (127.4°F).[1]
-
Environmentally hazardous : It is very toxic to aquatic life with long-lasting effects.[1]
Therefore, all handling must be conducted within a certified chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (e.g., Viton®, Barrier®)
-
Chemical safety goggles and a face shield
-
A flame-retardant, anti-static lab coat
Spill and Emergency Procedures
In the event of a spill or leak, the following steps must be taken immediately:
-
Evacuate and Secure : Evacuate all non-essential personnel from the area and secure all entry points.
-
Eliminate Ignition Sources : Remove all sources of ignition, including sparks and open flames.
-
Containment and Absorption : Prevent the spill from entering drains or waterways. Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite.
-
Collection : Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealed, and properly labeled hazardous waste container.
-
Decontamination : Ventilate the area and decontaminate the spill site according to your institution's established procedures.
Disposal Plan for this compound Waste
Due to its hazardous nature, this compound and any materials contaminated with it must not be disposed of down the drain or in regular trash.[2][3] It must be managed as a hazardous waste in strict accordance with all local, state, and federal regulations.
EPA Hazardous Waste Code: Under the Resource Conservation and Recovery Act (RCRA), this compound is listed as a hazardous waste with the code U074 .[4][5][6] This code must be used on all hazardous waste manifests.
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company that utilizes high-temperature incineration.
Quantitative Disposal Parameters
While specific operational parameters for disposal are determined by the licensed disposal facility, the following table provides general guidance based on the disposal of chlorinated hydrocarbons.
| Parameter | Guideline |
| EPA Hazardous Waste Code | U074 |
| Primary Disposal Method | High-Temperature Incineration |
| Incineration Temperature | Typically between 870°C to 1,200°C (1,600°F to 2,200°F). Some circulating bed incinerators may operate at 780°C to 870°C. |
| Waste Segregation | Must be collected in a dedicated, clearly labeled, and sealed "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.[5] |
Experimental Protocols for Small-Scale Laboratory Decontamination
While bulk disposal must be handled by a licensed facility, the following provides a general protocol for the decontamination of lab equipment contaminated with small amounts of this compound. This procedure should be performed with extreme caution in a chemical fume hood with appropriate PPE.
Objective: To hydrolyze residual this compound on laboratory equipment. As an allylic halide, it is susceptible to hydrolysis, which can be accelerated by a basic solution.
Materials:
-
Contaminated glassware or equipment
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Water
-
Appropriate hazardous waste containers
Procedure:
-
Initial Rinse : Rinse the contaminated equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the this compound. This rinse solvent must be collected as U074 hazardous waste.
-
Hydrolysis : Carefully rinse the equipment with a 1 M sodium hydroxide solution. Allow the solution to be in contact with the contaminated surfaces for an extended period (e.g., several hours) to facilitate hydrolysis. Be aware that this reaction may generate heat.
-
Collection of Hydrolysis Waste : The sodium hydroxide rinse solution must be collected as hazardous waste. It will be corrosive (D002) and may still contain traces of the original compound or its byproducts.
-
Final Rinsing : Thoroughly rinse the equipment with copious amounts of water. This final rinse water should also be collected and tested for any residual contamination before being considered for disposal as non-hazardous waste, in accordance with institutional policies.
-
Drying : Allow the equipment to dry completely before reuse.
Note: This is a general guideline. The efficacy of this procedure for complete decontamination should be validated by appropriate analytical methods if the equipment is to be used for sensitive applications.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. For further information, always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety department.
References
- 1. OSHA Field Safety and Health Management System (SHMS) Manual - Chapter 26 | Occupational Safety and Health Administration [osha.gov]
- 2. ualberta.ca [ualberta.ca]
- 3. agilent.com [agilent.com]
- 4. ulethbridge.ca [ulethbridge.ca]
- 5. benchchem.com [benchchem.com]
- 6. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
Personal protective equipment for handling trans-1,4-Dichloro-2-butene
Essential Safety and Handling Guide for trans-1,4-Dichloro-2-butene
This guide provides critical safety, handling, and disposal information for laboratory personnel working with this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Chemical Properties and Hazards Overview
This compound is a colorless to light yellow liquid with a distinct, sweet, and pungent odor.[1][2] It is a highly toxic, flammable, and corrosive chemical that poses significant health risks, including the potential to cause cancer.[3][4] The substance is toxic if swallowed, in contact with skin, or inhaled.[4] It causes severe skin and eye burns.[3] Due to its hazardous nature, it must be handled with extreme caution using appropriate personal protective equipment and engineering controls.
| Property | Value |
| CAS Number | 110-57-6 |
| Molecular Formula | C4H6Cl2 |
| Molecular Weight | 125.00 g/mol |
| Boiling Point | 74-76 °C at 40 mmHg |
| Melting Point | 1-3 °C |
| Flash Point | 53 °C (127.4 °F) - closed cup |
| Density | 1.183 g/mL at 25 °C |
| Vapor Pressure | 10 mmHg at 20 °C |
| Storage Temperature | 2-8°C |
| Airborne Exposure Limit | ACGIH recommends a limit of 0.005 ppm averaged over an 8-hour workshift.[5][6] |
Health Hazard Information
-
Acute Effects: Causes severe burns to the skin and eyes and is a lachrymator (induces tearing).[3] Inhalation may be fatal, causing chemical burns to the respiratory tract.[3] Ingestion is poisonous and results in burns to the gastrointestinal tract.[3] It is toxic in contact with skin.[3]
-
Chronic Effects: May cause cancer in humans.[3] It is also suspected of damaging fertility or the unborn child and may cause genetic defects.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| PPE Category | Specification |
| Hand | Wear appropriate protective gloves. Safety equipment suppliers recommend Polyvinyl Alcohol, Viton®, and DuPont Tychem® Responder® as protective materials.[5] |
| Eye/Face | Use chemical safety goggles and a face shield. |
| Skin/Body | Wear appropriate protective clothing to minimize skin contact.[3] This includes a lab coat, and for larger quantities or risk of splash, a chemical-resistant apron or suit. All protective clothing should be clean and put on before work.[5] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[3] For potential exposure above 0.005 ppm, a full facepiece respirator with an organic vapor cartridge is recommended.[5] |
Operational Plan: Step-by-Step Handling Procedures
All operations involving this compound must be conducted in a designated area, within a chemical fume hood.[3] An eyewash station and safety shower must be readily accessible.[3]
Preparation:
-
Obtain Special Instructions: Before use, obtain and read the Safety Data Sheet (SDS).[3]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including spark-proof tools and explosion-proof equipment.[3]
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
Handling:
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[7]
-
Dispensing: Use only non-sparking tools when opening and dispensing the chemical.[8]
-
Avoid Inhalation and Contact: Do not breathe vapors, mist, or gas.[3] Avoid contact with eyes, skin, and clothing.[3]
-
Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated area, away from ignition sources.[8][9] It is recommended to store it under an argon blanket and refrigerated at temperatures between 2-8°C.[3]
Post-Handling:
-
Decontamination: Wash hands and any exposed skin thoroughly after handling.[5]
-
Clothing: Contaminated work clothes should be removed promptly and laundered by trained personnel.[6]
-
Work Area: Clean the work area thoroughly.
Disposal Plan
This compound and its container must be disposed of as hazardous waste.[3]
Spill Response:
-
Evacuate: In case of a spill, evacuate the area immediately.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Absorb the spill with inert material such as vermiculite, sand, or earth.[3]
-
Collection: Use spark-proof tools to collect the absorbed material and place it in a suitable, sealed container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly.
Waste Disposal:
-
Waste Classification: This material is classified as hazardous waste.
-
Regulatory Compliance: Disposal must be in accordance with all applicable federal, state, and local environmental regulations. High-temperature incineration with hydrochloric acid scrubbing is a potential disposal method.[1] Contact your institution's environmental health and safety department for specific guidance.
-
Container Disposal: Do not reuse empty containers. They should be treated as hazardous waste.
Experimental Workflow and Safety Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound | 764-41-0 [chemicalbook.com]
- 2. This compound | 110-57-6 [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. nj.gov [nj.gov]
- 6. nj.gov [nj.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
